Oxido(oxo)iron
Description
Structure
2D Structure
Properties
Molecular Formula |
FeO2- |
|---|---|
Molecular Weight |
87.84 g/mol |
IUPAC Name |
oxido(oxo)iron |
InChI |
InChI=1S/Fe.2O/q;;-1 |
InChI Key |
IADHXOUMHIHGLF-UHFFFAOYSA-N |
SMILES |
[O-][Fe]=O |
Canonical SMILES |
[O-][Fe]=O |
Origin of Product |
United States |
Synthetic Methodologies and Generation of Oxido Oxo Iron Complexes
Precursor Design and Ligand Scaffold Engineering for Oxido(oxo)iron Formation
The stability and reactivity of an this compound core are profoundly influenced by the coordination environment provided by the supporting ligand. researchgate.netsci-hub.se The ligand scaffold dictates the electronic structure, spin state, and accessibility of the iron center, making its design a critical aspect of synthesizing these reactive intermediates. acs.org Both heme-inspired and non-heme ligand systems have been extensively developed to model the active sites of various iron enzymes. researchgate.netacs.org
Heme enzymes, such as cytochromes P450, utilize an iron-porphyrin cofactor (heme) to activate dioxygen and generate a high-valent iron(IV)-oxo porphyrin π-cation radical species, known as Compound I. sci-hub.senih.gov This intermediate is a powerful oxidant responsible for substrate monooxygenation. nih.gov Synthetic chemists have created a vast library of metalloporphyrinoid complexes to model these enzymatic intermediates. acs.org
By using various porphyrin and related macrocycle ligands, researchers can generate iron-oxo species that mimic Compound I (Fe(IV)-oxo porphyrin radical cation) and Compound II (neutral Fe(IV)-oxo porphyrin). nih.govrsc.org The electronic properties of the porphyrin ligand can be tuned by introducing substituents on the periphery of the macrocycle. nih.gov For example, visible-light irradiation of iron(III)-porphyrin precursors with different electronic structures can selectively yield either the Compound I or Compound II model. rsc.org The axial ligand, which binds to the iron center perpendicular to the porphyrin plane, also plays a crucial role, with studies showing that electron-donating axial ligands can counterintuitively enhance the reactivity of the electrophilic iron(IV)-oxo porphyrin π-cation radical. nih.gov
| Ligand System | Abbreviation | Resulting this compound Model | Research Finding |
|---|---|---|---|
| meso-Tetramesitylporphyrin | TMP | [(TMP)(+•)Fe(IV)(O)(L)]+ (L = para-substituted pyridine (B92270) N-oxides) |
Models of Compound I where electron-donating axial ligands (L) enhance reactivity in various oxidation reactions. nih.gov |
| Tetraphenylporphyrin | TPP | [(TPP)(m-CBA)Fe(IV)(N)Fe(IV)(O)(TPP•+)]- |
A terminal iron-oxo species generated from a nitrido-bridged diiron porphyrin complex, capable of oxidizing strong C-H bonds. nih.gov |
| 5,10,15-Tris(pentafluorophenyl)corrole | (tpfc) | [(tpfc)Fe(V)(O)] |
A highly reactive iron(V)-oxo transient generated via laser flash photolysis, identified based on its UV-visible spectrum and high reactivity. nih.gov |
While heme systems are ubiquitous, a vast number of enzymes utilize non-heme iron centers for oxidative catalysis. researchgate.netnih.gov These enzymes feature iron coordinated by nitrogen- and oxygen-rich residues from the protein backbone, often in tripodal or other polydentate arrangements. acs.org Synthetic models for these non-heme enzymes employ a diverse range of ligand architectures to stabilize high-valent this compound species.
Macrocyclic Ligands: These ligands encircle the iron ion, providing significant steric protection and electronic control. Tetraamido macrocyclic ligands (TAMLs) have been successfully used to generate high-valent Fe(IV)-oxo and Fe(V)-oxo species via electrochemical oxidation and dioxygen activation. rsc.orgosti.govrsc.org Other macrocycles, like 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (TMC), were used in the synthesis of the first structurally characterized non-heme oxoiron(IV) complex. acs.org Recently, a rigid organic macrocycle has been employed to house the Fe=O unit, resulting in a high-spin iron(IV)-oxo complex with remarkable thermal stability. acs.orgnih.gov
Tripodal and Polydentate Ligands: Ligands with multiple donor arms provide a versatile platform for tuning the iron's coordination environment. Pentadentate (5-coordinate) and hexadentate (6-coordinate) ligands based on pyridine and amine donors are common. For example, ligands like N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (N4Py) and N,N,N'-tris(2-pyridylmethyl)ethylenediamine-N'-acetate (tpena) have been instrumental in generating and characterizing oxoiron(IV) complexes through both chemical and electrochemical oxidation. acs.orgacs.org The electronic structure and reactivity of these complexes can be systematically varied by modifying the ligand framework, for instance, by altering substituents on the pyridine rings of pentapyridine ligands. researchgate.netacs.org
| Ligand System | Abbreviation | Architecture | Resulting this compound Species |
|---|---|---|---|
| N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine | N4Py | Polydentate (Pentadentate) | [Fe(IV)O(N4Py)]2+ |
| N,N,N'-tris(2-pyridylmethyl)ethylenediamine-N'-acetate | tpena | Polydentate (Hexadentate) | [Fe(IV)(O)(tpenaH)]2+ and [Fe(IV)(O)(tpena)]+ |
| Tetraamido Macrocyclic Ligand | TAML | Macrocyclic | (TAML)Fe-oxo species (Fe(IV) and Fe(V)) |
| 2,6-bis(1,1-bis(2-pyridyl)ethyl)pyridine | PY5Me2 | Polydentate (Pentadentate) | [Fe(IV)(O)(PY5Me2-X)]2+ |
| N-benzyl-N,N',N'-tris-(2-pyridylmethyl)-1,2-diaminoethane | Bn-tpen | Polydentate (Pentadentate) | [Fe(IV)(Bn-TPEN)(O)]2+ |
| 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane | TMC | Macrocyclic | [Fe(IV)(O)(TMC)(NCCH3)]2+ |
Oxidant Selection and Mechanistic Pathways for this compound Generation
The formation of an this compound complex from a lower-valent iron precursor (typically Fe(II) or Fe(III)) is an oxidative process that requires an oxygen atom source and, in many cases, electrons. The choice of oxidant is critical and dictates the mechanistic pathway of formation. enviro.wiki
Peroxyacids, such as meta-chloroperbenzoic acid (m-CPBA), are powerful and commonly used terminal oxidants for generating high-valent metal-oxo species. nih.gov The mechanism is believed to involve the coordination of the peroxyacid to the iron center, followed by heterolytic cleavage of the weak O-O bond. This process transfers an oxygen atom to the iron, generating the iron-oxo species and releasing a carboxylate anion. frontiersin.org In some systems, the combination of hydrogen peroxide (H2O2) and a carboxylic acid like acetic acid is used to generate the reactive peracid in situ. frontiersin.orgresearchgate.net Studies with non-heme iron(IV) complexes have shown that while they can be generated using peroxyacids, the subsequent addition of excess mCPBA can lead to further reactions, including the formation of an O-O bond and the liberation of dioxygen, potentially proceeding through a formal oxoiron(V) species. nih.gov
In biological systems, the ultimate oxidant is molecular oxygen (O2). acs.org Mimicking this process in synthetic systems is a major goal of bioinorganic chemistry. The activation of O2 by an iron(II) complex typically begins with the formation of a putative iron(III)-superoxo intermediate. nih.govacs.org The subsequent pathway depends on the specific system. One proposed mechanism involves the iron(III)-superoxo species abstracting a hydrogen atom from a substrate, leading to an iron(III)-hydroperoxo intermediate, which then converts to the high-valent iron(IV)-oxo complex. nih.gov In other cases, particularly in metal-organic frameworks designed to mimic enzyme active sites, direct O2 activation can lead to the formation of a high-spin iron(IV)-oxo species. researchgate.net An unusual autocatalytic mechanism has also been reported where an iron(III) complex with a TAML ligand reacts with dioxygen without any external reductant to form an iron(V)-oxo complex. rsc.org
To avoid the use of chemical oxidants, which can sometimes lead to side reactions or complicate mechanistic studies, electrochemical and photochemical methods have been developed as "green" alternatives for generating this compound species. acs.orgresearchgate.net
Electrochemical Generation: This approach uses an applied electrical potential to drive the oxidation of an iron precursor. researchgate.net High-valent iron-oxo species can be generated by the direct electrochemical oxidation of iron(II) or iron(III) complexes. acs.orgacs.org For example, the non-heme oxoiron(IV) complex [Fe(IV)O(N4Py)]2+ was generated by bulk electrolysis of its iron(II) precursor. acs.org Similarly, [Fe(IV)(O)(tpenaH)]2+ was produced in water via the electrolysis of an iron(III) dimeric precursor at potentials above +1.3 V vs NHE. acs.org These methods allow for precise control over the redox process and enable the determination of important thermodynamic parameters, such as the Fe(IV)/Fe(III) redox potential. acs.org
Photochemical Generation: Light can be used as an energy source to generate reactive intermediates. One strategy involves the laser flash photolysis of a precursor complex where a ligand is photolabile. For instance, an iron(V)-oxo corrole (B1231805) species was generated by the photolysis of an iron(IV)-chlorate or -nitrate corrole complex. nih.gov Another common technique is flash-quench photochemical oxidation. In this method, a photosensitizer (e.g., [Ru(bpy)3]2+) is excited by light and then quenched by a sacrificial oxidant (e.g., K2S2O8), generating a powerful one-electron oxidant that in turn oxidizes the Fe(II) precursor to ultimately form the Fe(IV)-oxo species. researchgate.netacs.org Visible light has also been used to irradiate photolabile bromate-iron(III) porphyrin salts to produce iron(IV)-oxo species. rsc.org
| Precursor Complex | Method | Conditions | Generated Species | Key Finding |
|---|---|---|---|---|
[Fe(II)(N4Py)(NCCH3)]2+ |
Electrochemical (Bulk Electrolysis) | Aqueous CH3CN, > +1.3 V vs Fc | [Fe(IV)O(N4Py)]2+ |
Quantitative oxidation from Fe(II) to Fe(III) and then to Fe(IV)=O was monitored spectroscopically. acs.org |
[Fe2(III)O(tpenaH)2]4+ |
Electrochemical (Bulk Electrolysis) | Aqueous solution, > +1.3 V vs NHE | [Fe(IV)(O)(tpenaH)]2+ |
Generated in water using inexpensive carbon electrodes; persists for minutes to half an hour. acs.org |
(TAML)Fe(III)-OH2 complex |
Electrochemical (Proton-Coupled Oxidation) | Cyclic voltammetry and bulk electrolysis | (TAML)Fe-oxo (Fe(IV) and Fe(V)) | Water is used as the oxygen atom source for the formation of the Fe-oxo species. osti.govrsc.org |
| 5,10,15-tris(pentafluorophenyl)corrole-iron(IV) chlorate | Photochemical (Laser Flash Photolysis) | Ambient temperature | (corrole)Fe(V)=O transient |
A highly reactive transient, 100 times more reactive than an analogous iron(IV)-oxo porphyrin radical cation. nih.gov |
[Fe(II)(L)(PY5Me2-X)]2+ |
Photochemical (Flash-Quench) | [Ru(bpy)3]2+ (photosensitizer), K2S2O8 (quencher) |
[Fe(IV)(O)(PY5Me2-X)]2+ |
An effective method for generating a family of water-soluble Fe(IV)-oxo complexes to study reactivity trends. researchgate.netacs.org |
Strategies for the Stabilization and Trapping of Transient this compound Species in Solution
The high reactivity that makes this compound species potent oxidants also renders them inherently transient and challenging to study in solution. Their fleeting nature necessitates the development of sophisticated strategies to enhance their stability or to trap them for characterization. These approaches are critical for elucidating their electronic structures, and reactivity patterns, and for designing new biomimetic catalysts. Key strategies include the rational design of supporting ligands, the use of supramolecular hosts, and kinetic trapping methods.
A primary challenge in stabilizing these species is preventing bimolecular decomposition pathways. google.com Researchers have therefore focused on creating coordination environments that sterically and electronically isolate the reactive Fe=O unit. The choice of the supporting ligand framework is paramount, as it directly influences the spin state, redox potential, and kinetic lability of the iron center. nsf.govresearchgate.net
Ligand Design and Steric Hindrance
The rational design of the ligand architecture surrounding the iron center is the most fundamental approach to stabilizing reactive this compound intermediates. By modifying the steric bulk and electronic properties of the ligand, it is possible to control the species' lifetime and reactivity.
One successful strategy involves the use of sterically hindered chelating ligands. These ligands create a protective pocket around the metal center, physically preventing the approach of other molecules and inhibiting common decomposition routes like the formation of μ-oxo dimers. google.com For instance, the tetradentate bis-amido bis-alkoxo ligand, 1,2-(bis-2,2'-diphenyl-2-hydroxyethanamido)benzene (H4PHAB), has been shown to stabilize high-valent metal-oxo complexes through a combination of strong sigma-donating groups and significant steric bulk. google.com
Another powerful approach is the use of rigid organic macrocycles. These ligands can establish a confined, one-dimensional channel that controls access to the iron's open coordination site, effectively isolating the Fe=O unit. nih.gov This design mimics the protective microenvironments found in metalloenzymes. nih.gov A notable example is a macrocyclic ligand derived from tris(2-aminoethyl)amine (B1216632) (TREN), which localizes the Fe=O group within a rigid cavity. This complex, [Fe(O)LOCH2O]−, exhibits exceptional thermal stability for a high-spin (S=2) iron(IV)-oxo species, with a half-life of 21 hours at 70 °C in acetonitrile (B52724) and virtually unlimited stability at room temperature. nih.gov This kinetic persistence is attributed to the ligand's steric profile, which shuts down intermolecular reactivity. nih.gov
The electronic properties of the ligand also play a crucial role. Non-heme ligands with weaker ligand fields can be used to stabilize the high-spin (S=2) state, which is often implicated in highly reactive processes like C-H bond activation. frontiersin.org Conversely, strong-field, nitrogen-rich polydentate ligands, such as N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (N4Py), are frequently used to stabilize the intermediate-spin (S=1) ground state of Fe(IV)-oxo complexes. nsf.govresearchgate.net Trianionic corrole ligands, which are more electron-rich than traditional porphyrins, are also effective at stabilizing metals in higher oxidation states. nih.gov
| Ligand Type | Stabilized Species | Key Feature | Outcome |
| Tetradentate bis-amido bis-alkoxo (e.g., PHAB) | High-valent metal-oxo | Strong σ-donation and steric bulk | Prevents μ-oxo dimer formation. google.com |
| Rigid Macrocycle (TREN-based) | High-spin (S=2) [Fe(O)LOCH2O]− | Rigid cavity isolates the Fe=O unit | Exceptional thermal stability (t1/2 = 21h at 70°C). nih.gov |
| Polydentate N-donor (e.g., N4Py) | Intermediate-spin (S=1) Fe(IV)=O | Strong-field ligand | Stabilizes S=1 ground state. nsf.govresearchgate.net |
| Tris(carbene)borate | Fe(III)-oxo | Strong metal-oxo multiple bonding | Allows isolation of a reactive mid-valent iron-oxo complex. researchgate.net |
Supramolecular Encapsulation and Environmental Control
Creating a controlled microenvironment around the this compound species is another effective stabilization strategy. This can be achieved by encapsulating the complex within a larger supramolecular assembly, which isolates the reactive intermediate from the bulk solution and prevents bimolecular decay pathways.
Self-assembled nanocages have been employed to trap transient iron species at room temperature. chemrxiv.org For example, an Fe(IV)-superoxo intermediate was successfully trapped inside an octahedral water-soluble Pd6L412+ nanocage. chemrxiv.org The hydrophobic confinement provided by the cage is crucial for stabilizing the charge on the oxygen moiety and preventing dimerization reactions that are common in bulk solution. chemrxiv.org This approach highlights the importance of the host structure in dictating the lifetime and observable properties of high-valent intermediates. researchgate.netchemrxiv.org
Similar principles apply to the use of reverse micelles, which can create nano-sized water pools in an organic solvent, providing a confined environment. chemrxiv.org Furthermore, immobilizing iron species on solid supports like zeolites, metal-organic frameworks, or natural clays (B1170129) represents a form of environmental control that can stabilize otherwise fleeting species like iron(III)-oxo dimers. nih.govrsc.org
Kinetic and Spectroscopic Trapping Techniques
In cases where transient species cannot be stabilized for prolonged periods, kinetic trapping methods can be used to increase their steady-state concentration to levels sufficient for spectroscopic observation. One such method involves the strategic use of molecular oxygen (O2). In certain reaction systems, O2 can act as a scavenger for organic radicals formed during catalytic cycles. By removing these radicals, which would otherwise react with the iron-oxo species, O2 indirectly drives the accumulation of the Fe(IV)═O intermediate. acs.orgnih.gov This phenomenon has been observed in the reaction of the [(N4Py)Fe(II)]2+ complex with peracids, where the presence of O2 was essential for the buildup of the corresponding Fe(IV)=O species. acs.orgnih.gov
Advanced spectroscopic techniques are also pivotal for trapping and characterizing these elusive species. Cryospray ionization mass spectrometry (CSI-MS) has been used to trap and analyze transient intermediates generated in solution. rsc.org By rapidly transferring the solution to the gas phase and analyzing the ions, researchers can identify and study species like iron(III)-hydroperoxo and diiron-oxo complexes that are too short-lived to be observed by other means. rsc.org Similarly, gas-phase techniques allow for the generation and study of iron-oxo complexes in an environment free from solvent and counter-ion effects, providing insight into their intrinsic properties. researchgate.netru.nl
| Technique | Principle | Application Example | Research Finding |
| Supramolecular Encapsulation | Isolation within a host molecule | Trapping an Fe(IV)-superoxo species in a Pd6L412+ nanocage. chemrxiv.org | Hydrophobic confinement stabilizes the intermediate and prevents dimerization. chemrxiv.org |
| Kinetic Trapping | Altering reaction kinetics to increase intermediate concentration | Using O2 to scavenge radicals in the [(N4Py)Fe(II)]/peracid system. acs.orgnih.gov | Scavenging of benzyl (B1604629) radicals drives the accumulation of the Fe(IV)═O species. nih.gov |
| Cryospray Ionization MS | Rapid trapping and analysis of ions from solution | Characterization of transient hydroperoxo and diiron oxo species. rsc.org | Allowed for the site-selective formation of an iron(IV)-oxo species to be determined. rsc.org |
| Gas-Phase Spectroscopy | Generation and study in an isolated environment | Identification of terminal iron(III)-oxo complexes without H-bonding. ru.nl | Revealed intrinsic Fe-O bond properties and extraordinary basicity. ru.nl |
Electronic Structure and Spin State Engineering of Oxido Oxo Iron Complexes
Spin State Multiplicities (S=1, S=2, S=1/2, S=5/2) and Ground States of Oxido(oxo)iron
This compound complexes, formally featuring an iron(IV) center (a d4 electron configuration), can exist in several spin states, primarily the intermediate-spin triplet (S=1) and the high-spin quintet (S=2) states. rsc.org The ground state is determined by the subtle balance of the ligand field strength and electron-electron repulsion. The majority of synthetic non-heme iron(IV)-oxo model complexes possess a triplet ground state. rsc.org However, high-spin (S=2) ground states are often implicated in the reactivity of non-heme iron enzymes and are believed to be particularly important in C–H activation reactions. researchgate.netresearchgate.net Complexes with S=2 ground states tend to exhibit poor thermal stability, making their study challenging. researchgate.net
In addition to the common S=1 and S=2 states for Fe(IV) complexes, other spin states can be relevant in the broader family of iron-oxo species. For instance, iron(III) complexes (d5) can exhibit high-spin (S=5/2) or low-spin (S=1/2) states, and iron(V) species (d3) can have a low-spin S=1/2 ground state. nih.gov The specific ligation and geometry are crucial in determining which spin state is energetically favored. For example, weak ligand fields and trigonal coordination environments are known to promote high-spin ground states in iron(IV)-oxo species. researchgate.netresearchgate.net
Ligand Field Theory and d-Orbital Splitting Analyses for this compound
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. mdpi.combyjus.com This interaction lifts the degeneracy of the five d-orbitals, leading to a specific splitting pattern that is dependent on the coordination geometry of the complex. researchgate.net
In an idealized octahedral geometry, the d-orbitals split into a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). youtube.com For this compound complexes, which often deviate from perfect octahedral symmetry, the splitting patterns become more complex. For instance, in a tetragonal field (approximating a square pyramidal or elongated octahedral geometry), the degeneracy of both the t2g and eg sets is further lifted. researchgate.net The strong π-donating nature of the oxo ligand significantly influences the energies of the d-orbitals with which it interacts (primarily dxz, dyz, and dz²).
In a typical non-heme S=1 iron(IV)-oxo complex with a pseudo-octahedral geometry, the electronic configuration is (dxy)2(dxz, dyz)2, with two unpaired electrons in the π-antibonding dxz and dyz orbitals. nih.gov For an S=2 complex, the configuration becomes (dxy)1(dxz, dyz)2(dx²-y²)1, with four unpaired electrons.
Influence of Coordination Geometry on the Electronic Configuration of this compound Centers
The coordination geometry plays a paramount role in dictating the d-orbital splitting pattern and, consequently, the ground state electronic configuration and spin state of the this compound center. rsc.org
Tetragonal/Square Pyramidal Geometry: Many non-heme iron(IV)-oxo complexes adopt a five-coordinate square pyramidal geometry with the oxo ligand in the apical position. This C4v symmetry leads to a specific d-orbital splitting pattern that often favors an S=1 ground state. nih.gov
Trigonal Bipyramidal Geometry: A trigonal bipyramidal (TBP) coordination environment (D3h symmetry) creates a different d-orbital splitting pattern. The dz² orbital is typically the highest in energy, while the (dx²-y², dxy) and (dxz, dyz) orbitals form two degenerate pairs at lower energies. researchgate.net This environment can stabilize a high-spin S=2 ground state, as seen in the complex [FeIV(O)(TMG3tren)]2+. nih.gov Interestingly, replacing the oxo ligand with a cyanide ligand in the same TMG3tren framework results in a low-spin (S=0) Fe(IV) complex, highlighting the critical role of the axial ligand's electronic properties. nih.gov
Trigonal Monopyramidal Geometry: This geometry, enforced by certain ligand scaffolds, can also promote high-spin S=2 ground states due to the generation of small d-orbital splittings. researchgate.net
The electronic configuration for a d4 singlet (S=0) state is also highly dependent on geometry. In C3v symmetry, a possible configuration is (e)4, referring to the dx²-y² and dxy orbitals. In C4v symmetry, the configuration could be (dxy)2(dxz, dyz)2, which would be a triplet, or a configuration like (dxy)2(dz²)2 for a singlet state, depending on the relative orbital energies. nih.gov
Spin Crossover Phenomena and Triplet-Quintet Gaps in this compound Systems
Spin crossover (SCO) is a phenomenon where a complex can switch between two different spin states in response to external stimuli like temperature or pressure. libretexts.org While classic SCO is more common in Fe(II) and Fe(III) complexes, the concept of accessible spin states is crucial for the reactivity of this compound(IV) species. scispace.com This is often discussed in the context of "two-state reactivity" (TSR), where a reaction may proceed on a higher-energy spin surface that has a lower activation barrier. nih.gov
For many S=1 iron(IV)-oxo complexes, the quintet (S=2) state is a thermally accessible excited state. The energy difference between the triplet ground state and the quintet excited state is known as the triplet-quintet gap. rsc.org This gap is a critical parameter, as a smaller gap can lead to enhanced reactivity in processes like C-H bond activation, which are often more facile on the quintet surface. nih.gov Ligand field effects that decrease this energy gap are predicted to increase the rate of C-H bond cleavage. nih.gov Experimental techniques, such as magnetic circular dichroism and resonant inelastic X-ray scattering, have been used to measure these spin-forbidden transitions and determine the energies of the quintet state. rsc.org
Computational Approaches to Electronic Structure Determination of this compound (e.g., DFT, AILFT)
Computational quantum chemistry has become an indispensable tool for elucidating the electronic structures of this compound complexes. Density Functional Theory (DFT) is the most widely used method due to its favorable balance of computational cost and accuracy. researchgate.netchemrxiv.org
Various DFT functionals are employed, and their performance can differ significantly in predicting spin-state energetics. researchgate.net
Generalized Gradient Approximation (GGA) functionals like BP86 and OPBE often show good performance for predicting geometries and can provide accurate spin-state orderings. researchgate.net
Hybrid functionals , such as the popular B3LYP, incorporate a percentage of exact Hartree-Fock (HF) exchange. Standard hybrid functionals sometimes overstabilize high-spin states due to the HF exchange component. researchgate.net Modified versions, like B3LYP*, with a reduced amount of HF exchange have been proposed to improve accuracy for iron complexes. researchgate.net
The choice of functional is critical, as demonstrated by calculations on various [(L)FeIV(O)]+ complexes, where different functionals can yield varying relative energies for the singlet, triplet, and quintet states. nih.gov For example, for the same complex, the BP86 functional might predict a greater destabilization of the triplet and quintet states relative to the singlet ground state compared to the B3LYP functional. nih.govnih.gov
For systems with significant multi-reference character, single-reference DFT methods can be inadequate. In such cases, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) or its second-order perturbation theory corrected version (CASPT2) are employed to provide a more accurate description of the electronic structure. libretexts.org Ab Initio Ligand Field Theory (AILFT) is another powerful approach that combines high-level ab initio calculations with the intuitive framework of ligand field theory to extract parameters that describe the electronic structure.
Table 1: Calculated Relative Spin State Energies for Selected [(L)Fe(O)]+ Complexes
This table presents the relative energies (in kcal/mol) of the singlet (S=0), triplet (S=1), and quintet (S=2) states for this compound complexes with different ligands, as calculated by two different DFT functionals. The singlet state is set as the reference at 0 kcal/mol.
| Ligand (L) | Functional | ΔE (Singlet) | ΔE (Triplet) | ΔE (Quintet) |
| TPA | B3LYP-D3 | 0 | -12 | -25 |
| PhB(Im)3- | B3LYP-D3 | 0 | -6 | 5 |
| quinisox | B3LYP-D3 | 0 | >3 | >3 |
Data sourced from computational studies. nih.gov
Table 2: Comparison of DFT Functionals for Spin-State Prediction
This table summarizes the general performance of different families of DFT functionals in predicting the spin ground states of iron complexes.
| Functional Family | Examples | General Tendency |
| GGA (Pure) | BP86, OPBE | Often overstabilize low-spin states |
| Hybrid | B3LYP, PBE0 | Often overstabilize high-spin states |
| Modified Hybrid | B3LYP* | Designed for improved spin-state accuracy |
This is a generalized summary based on multiple computational studies. researchgate.net
Advanced Spectroscopic Characterization of Oxido Oxo Iron Intermediates
Vibrational Spectroscopies for Oxido(oxo)iron (e.g., Resonance Raman, Nuclear Resonance Vibrational Spectroscopy (NRVS))
Vibrational spectroscopic techniques are indispensable for directly probing the Fe=O bond in ferryl intermediates.
Resonance Raman (rR) Spectroscopy has been instrumental in identifying the Fe=O stretching frequency, ν(Fe=O), in various this compound species. By exciting into an electronic transition of the ferryl unit, the vibrational modes associated with the Fe=O bond can be selectively enhanced. springernature.com A hallmark of this technique is the use of isotopic labeling, particularly with ¹⁸O, which results in a predictable downward shift in the ν(Fe=O) frequency, confirming the assignment. For instance, in the reaction of pulsed cytochrome bo with hydrogen peroxide, oxygen-isotope-sensitive Raman bands were observed, with experiments using H₂¹⁶O¹⁸O confirming that the bands arose from the Fe=O stretching mode. nih.gov Observed ν(Fe=O) frequencies for ferryl species typically fall in the range of 750–900 cm⁻¹. baranlab.org In cytochrome c oxidase, a ferryl-oxo intermediate was identified by its characteristic iron-oxygen stretching frequency at 786 cm⁻¹. nih.gov Similarly, studies on cytochrome P450 have utilized cryogenic Raman spectroscopy to measure the ν(Fe=O) modes of ferryl intermediates at 77 K. core.ac.ukmarquette.edu
Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that probes all vibrational modes involving the displacement of the ⁵⁷Fe nucleus. pnas.orgspring8.or.jp Unlike resonance Raman, NRVS is not subject to optical selection rules and does not require a chromophore, making it a powerful tool for studying "spectroscopically challenged" intermediates. stanford.edu This technique provides a complete set of iron-centered vibrations, offering a more comprehensive vibrational profile of the this compound core. pnas.org NRVS studies on synthetic Fe(IV)=O model complexes have shown that while the Fe=O stretch is observed, more intense features are often detected at lower energies (< 400 cm⁻¹), which are assigned to trans-axial bending and stretching modes. stanford.edu The splitting of these trans-axial bends provides detailed molecular-level insight into the Fe(IV) ligand environment. stanford.edu In the halogenase SyrB2, NRVS was used to characterize an Fe(IV)=O intermediate, where three major features were observed to shift in energy upon changing the coordinating halide from Cl⁻ to Br⁻. spring8.or.jp
Table 1: Representative Fe=O Stretching Frequencies in this compound Species
| Compound/Enzyme Intermediate | Technique | ν(¹⁶O) (cm⁻¹) | ν(¹⁸O) (cm⁻¹) | Reference(s) |
|---|---|---|---|---|
| Cytochrome c oxidase ferryl | rR | 786 | - | nih.gov |
| Cytochrome bo intermediate | rR | 783 | 753 | nih.gov |
| Cytochrome bo intermediate | rR | 805 | - | nih.gov |
| [Feᴵⱽ(O)(H₃buea)]⁻ | FTIR | 799 | 772 | nih.gov |
| [Feᴵⱽ(O)(H₃buea)]⁻ | FTIR | 798 | 765 | acs.orgresearchgate.net |
| Mononuclear Fe(IV)=O models | NRVS | 820-831 | - | stanford.edu |
Electron Paramagnetic Resonance (EPR) and High-Frequency EPR (HFEPR) in this compound Studies
EPR spectroscopy is a fundamental tool for studying paramagnetic species like this compound complexes, which can exist in different spin states (e.g., S=1 or S=2).
Electron Paramagnetic Resonance (EPR) provides information about the electronic spin ground state and the local environment of the iron center. For high-spin (S=2) Fe(IV)=O species, conventional X-band EPR spectra can be challenging to observe. However, parallel-mode EPR has been successful in detecting signals for these species. For example, the complex [FeᴵⱽH₃buea(O)]⁻ exhibited the first observable EPR features for a high-spin Fe(IV)=O species, with g-values at 8.19 and 4.06. nih.govacs.org These signals are indicative of a transition within the S=2 spin manifold. nih.gov The ability to detect and quantify Fe(IV) species with EPR is a significant advancement. researchgate.net
High-Frequency and -Field EPR (HFEPR) is a powerful extension of EPR that is particularly suited for high-spin systems with large zero-field splittings (ZFS), which is characteristic of many Fe(IV)=O complexes. nih.govnationalmaglab.orgresearchgate.net HFEPR allows for the accurate determination of the axial (D) and rhombic (E) ZFS parameters, as well as the g-values. acs.orgnih.gov For two synthetic S=1 Fe(IV)=O complexes, [FeO(TMC)(CH₃CN)]²⁺ and [FeO(N4py)]²⁺, HFEPR determined large, positive D values of +26.95 cm⁻¹ and +22.05 cm⁻¹, respectively. acs.org These precise measurements are crucial for benchmarking quantum chemical calculations and understanding the electronic structure that governs the reactivity of these intermediates. nih.gov
Table 2: Spin Hamiltonian Parameters for Selected this compound Complexes | Complex | Spin State (S) | D (cm⁻¹) | E/D | g-values | Technique | Reference(s) | |---|---|---|---|---|---|---| | [FeO(TMC)(CH₃CN)]²⁺ | 1 | +26.95 | ~0.0035 | gₓ,ᵧ = 2.1, g𝓏 = 2.04 | HFEPR | acs.org | | [FeO(N4py)]²⁺ | 1 | +22.05 | 0 | gᵢₛₒ = 2.01 | HFEPR | acs.org | | [Feᴵⱽ(O)(H₃buea)]⁻ | 2 | +4.0(5) | 0.03 | g𝓏 = 2.04 | Parallel-mode EPR | nih.govacs.org | | [Feᴵⱽ(O)(H₃buea)]⁻ | 2 | +4.7 | - | EPR | researchgate.net |
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Elucidation in this compound Compounds
⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local electronic environment of the iron nucleus. nih.gov It provides invaluable information on the oxidation state, spin state, and coordination geometry through parameters like the isomer shift (δ) and the quadrupole splitting (ΔEₐ). nih.govcarleton.edu
The isomer shift (δ) is directly related to the s-electron density at the nucleus. slideshare.netlibretexts.org It is a robust indicator of the iron oxidation state, with δ values generally decreasing as the oxidation state increases. slideshare.netacs.org For Fe(IV) species, isomer shifts are typically found in a range near 0 mm/s. For example, the high-spin complex [FeᴵⱽH₃buea(O)]⁻ displayed a near-zero isomer shift of δ = 0.02 mm/s, which is indicative of an Fe(IV) oxidation state. nih.govacs.org The aquated complex [(H₂O)(tmc)Fe=O)]²⁺ showed an isomer shift of δ = 0.19 mm/s, also confirming the Fe(IV) state. researchgate.net
The quadrupole splitting (ΔEₐ) arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the symmetry of the electronic and ligand environment. carleton.edu The magnitude of ΔEₐ can help to distinguish between different spin states and geometries. The [FeᴵⱽH₃buea(O)]⁻ complex exhibited a quadrupole splitting of |ΔEₐ| = 0.43 mm/s, consistent with an Fe(IV) center. nih.govacs.org
Table 3: Mössbauer Parameters for Representative this compound and Related Compounds
| Compound | Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEₐ) (mm/s) | Temperature (K) | Reference(s) |
|---|---|---|---|---|---|
| [Feᴵⱽ(O)(H₃buea)]⁻ | Fe(IV) | 0.02 | 0.43 | - | nih.govacs.org |
| [(H₂O)(tmc)Fe=O)]²⁺ | Fe(IV) | 0.19 | 1.38 | - | researchgate.net |
| Fe(V) derivative | Fe(V) | -1.5 to -1.0 | ~2.1 | 78 | red-ox.ru |
| Fe(VI) in K₂FeO₄ | Fe(VI) | -0.89 | 0.21 | Room Temp | researchgate.net |
| High-spin Fe²⁺ | Fe(II) | ~1.34 | ~3.19 | - | osti.gov |
| High-spin Fe³⁺ | Fe(III) | ~0.7 | - | - | slideshare.net |
Note: Isomer shifts are typically reported relative to α-Fe at room temperature.
Electronic Absorption Spectroscopy (UV-Vis, Near-IR) for d-d Transitions in this compound
Electronic absorption spectroscopy probes the electronic transitions within the molecule. For this compound(IV) complexes, the spectra are often characterized by weak absorptions in the near-infrared (near-IR) region, which are assigned to d-d transitions. baranlab.org These transitions are formally forbidden but gain some intensity through various mechanisms.
Low-spin (S=1) Fe(IV)=O complexes typically exhibit a characteristic broad band in the near-IR region between 700 and 900 nm (approximately 11,000 to 14,000 cm⁻¹). nih.govnih.gov For instance, the complex [Feᴵⱽ(O)(TMC)(NCMe)]²⁺ shows a near-IR feature at around 820 nm. researchgate.net Similarly, the complex [Feᴵⱽ(O)(N4Py)]²⁺ has an absorption band at 695 nm (ε ≈ 400 M⁻¹cm⁻¹). nih.gov The energy of these d-d transitions is sensitive to the ligand field. Changing the ligand trans to the oxo group or modifying the equatorial ligands can shift the position of this band. nih.govnih.gov High-spin (S=2) Fe(IV)=O species also show absorption bands in the visible and near-IR regions, such as the complex [FeᴵⱽH₃buea(O)]⁻, which has bands at 440, 550, and 808 nm. acs.orgresearchgate.net
Table 4: Characteristic Near-IR Absorption Bands for S=1 Fe(IV)=O Complexes
| Complex | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) | Solvent | Reference(s) |
|---|---|---|---|---|
| [Feᴵⱽ(O)(TMC)(NCMe)]²⁺ | ~820 | - | MeCN | researchgate.net |
| [Feᴵⱽ(O)(N4Py)]²⁺ | 695 | 400 | - | nih.gov |
| [Feᴵⱽ(O)(N2Py2Pz)]²⁺ | 750 | 250 | MeCN | researchgate.net |
| [(TPA)FeᴵⱽO(MeCN)]²⁺ | 722 | - | - | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound Species Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact, and often fragile, molecular ions from solution to the gas phase. This makes it a valuable tool for identifying transient intermediates like this compound species. baranlab.org By measuring the mass-to-charge ratio (m/z) of the species, ESI-MS can confirm the molecular weight and, by extension, the composition of the complex. Isotopic labeling, for example using ¹⁸O in the oxidant, can be used in conjunction with ESI-MS to confirm the incorporation of the oxygen atom into the iron complex, as the resulting species will show a mass shift of +2 amu.
Time-Resolved and Cryogenic Spectroscopic Investigations of this compound
Due to the high reactivity and short lifetimes of many this compound intermediates, specialized techniques are required to study them.
Cryogenic Spectroscopy involves trapping reactive intermediates at very low temperatures (typically 77 K, the temperature of liquid nitrogen) to increase their lifetime, allowing for characterization by various spectroscopic methods. core.ac.uk This "freeze-quench" approach is widely used. For example, the peroxo- and hydroperoxo-ferric intermediates of cytochrome P450 were generated by radiolytic reduction of the oxy-ferrous precursor frozen at 77 K and subsequently studied by resonance Raman and EPR spectroscopy. core.ac.ukmarquette.edu These cryogenic studies allow for the stepwise observation of an enzymatic cycle, providing snapshots of key intermediates. core.ac.uk
Time-Resolved Spectroscopy techniques monitor spectroscopic changes as a function of time, allowing for the study of reaction kinetics and the detection of short-lived species. These methods, often operating on timescales from picoseconds to seconds, can be coupled with techniques like UV-Vis or resonance Raman to follow the formation and decay of this compound intermediates in real-time.
Reactivity and Reaction Mechanisms of Oxido Oxo Iron Species
Hydrogen Atom Transfer (HAT) Reactions Mediated by Oxido(oxo)iron
Hydrogen atom transfer (HAT) is a fundamental reaction mediated by this compound species, playing a key role in the functionalization of C-H bonds in various substrates. benthambooks.comnih.gov
This compound complexes are potent oxidants capable of cleaving the strong C-H bonds of alkanes and alkenes. pnas.orgpnas.orgrsc.orgfrontiersin.orgnih.govrsc.orgcore.ac.uk This reactivity is central to the function of enzymes like cytochrome P450 and various non-heme iron enzymes that hydroxylate unactivated C-H bonds. pnas.orgnih.gov The mechanism generally involves the abstraction of a hydrogen atom from the substrate by the iron(IV)-oxo unit, a process influenced by the electronic spin state of the iron center. pnas.orgpnas.orgnih.gov
Theoretical and experimental studies have shown that both quintet (high-spin, S=2) and triplet (intermediate-spin, S=1) ground states of non-heme iron(IV)-oxo complexes can be reactive towards C-H bond activation. pnas.orgpnas.orgnih.gov Density functional theory (DFT) calculations often predict that the quintet state is more reactive; however, experimental data suggest that both spin states can exhibit comparable reactivities. pnas.orgpnas.org The reactivity is not solely dependent on the spin state but also on the approach of the substrate to the FeO core. pnas.orgpnas.org For instance, the quintet surface often favors a linear "σ-pathway" for H-atom abstraction, while the triplet surface may operate via a bent "π-channel". pnas.orgpnas.org
The reactivity of these complexes can be significantly tuned by the surrounding ligands. For example, in the series of complexes [FeIV(O)(TMC)(X)]n+, where the axial ligand X is varied, it has been observed that more electron-donating axial ligands lead to more reactive iron(IV)-oxo species in H-atom abstraction reactions, a trend that is counterintuitive to their lower redox potentials. pnas.org
A highly reactive non-heme iron(IV)-oxo complex with a triplet ground state has been reported to be more reactive than a model of cytochrome P450 compound I in C-H bond activation. rsc.org This high reactivity is supported by DFT calculations showing extremely low activation barriers for the C-H bond activation of cyclohexane (B81311) and 1,4-cyclohexadiene. rsc.orgresearchgate.net The reactivity of iron(IV)-oxo complexes can also be influenced by the presence of co-ligands, as seen in the [(TPA)FeIV(O)(X)]+/2+ system, where the nature of X affects the HAT reactivity. d-nb.info
Table 1: Second-Order Rate Constants for C-H Bond Activation by Non-heme Iron(IV)-Oxo Complexes
| Iron(IV)-Oxo Complex | Substrate | Rate Constant (k'₂) (M⁻¹s⁻¹) | Temperature (°C) | Reference |
|---|---|---|---|---|
| [LNHCFeIV(O)(MeCN)]²⁺ | 9,10-dihydroanthracene | 1.3 x 10³ | -40 | acs.org |
| [LNHCFeIV(O)(MeCN)]²⁺ | Xanthene | 2.1 x 10² | -40 | acs.org |
| [LNHCFeIV(O)(MeCN)]²⁺ | Fluorene | 1.8 | -40 | acs.org |
| [FeIV(O)(TMC)(N₃)]⁺ | 9,10-dihydroanthracene | 1.2 x 10⁻¹ | 25 | pnas.org |
| [FeIV(O)(TMC)(OOCCF₃)] | 9,10-dihydroanthracene | 4.8 x 10⁻² | 25 | pnas.org |
| [FeIV(O)(TMC)(NCCH₃)]²⁺ | 9,10-dihydroanthracene | 1.5 x 10⁻² | 25 | pnas.org |
The activation of a C-H bond by an this compound species initiates a sequence of events that proceeds through radical intermediates. The initial HAT reaction generates an iron(III)-hydroxo complex and a substrate radical in close proximity, often referred to as a "radical cage". pnas.orgnih.gov
[FeIV=O]²⁺ + R-H → {[FeIII-OH]²⁺ •R}
Subsequent reaction pathways depend on the fate of this radical intermediate. In what is known as the "oxygen rebound" mechanism, the hydroxyl radical can rebound from the iron center to the substrate radical, forming an alcohol product. benthambooks.comrsc.org This is a common pathway in hydroxylation reactions catalyzed by enzymes like cytochrome P450. benthambooks.com
However, the substrate radical can also diffuse away from the iron center before rebound can occur, a process termed "cage escape". nih.govwhiterose.ac.uk The lifetime of the radical intermediate is a critical factor determining the likelihood of cage escape. nih.gov For some highly reactive iron(IV)-oxo complexes, the lifetime of the iron(III)-hydroxido/cyclohexyl radical intermediate is long enough for cage escape to become a significant pathway, which can lead to unproductive C-H abstraction or alternative reaction products. nih.govwhiterose.ac.uk For instance, in the presence of a halide ligand on the iron, the radical can rebound to the halide, leading to a halogenated product instead of an alcohol. nih.govrsc.org
The formation of an oxyl-iron(III) species is proposed to be the actual C-H cleaving agent, generated through the elongation of the Fe=O bond as the substrate approaches. nih.govresearchgate.net This highlights that the reactivity is not solely a property of the ground-state iron(IV)-oxo species but involves dynamic changes in the electronic structure during the reaction.
Oxygen Atom Transfer (OAT) Reactions Catalyzed by this compound
This compound complexes are also proficient catalysts for oxygen atom transfer (OAT) reactions, where the oxygen atom of the Fe=O unit is transferred to a substrate. benthambooks.comacs.org
Iron complexes can catalyze the epoxidation of alkenes, a reaction of significant synthetic utility. researchgate.netrsc.orgresearchgate.netrsc.org The mechanism of epoxidation by non-heme iron(IV)-oxo complexes can be complex. DFT calculations suggest that the reaction of an S=1 ground state iron(IV)-oxo complex with an alkene like cyclooctene (B146475) can proceed in a stepwise manner, forming a carbon-based radical intermediate. acs.org The fate of this radical determines the final product. In an aerobic environment, the radical can be trapped by molecular oxygen to form the epoxide. acs.org Under anaerobic conditions, the epoxide can be formed through cyclization of the radical intermediate. acs.org
Some iron complexes can utilize water as the oxygen source for epoxidation. For example, the complex [(bTAML)FeIII–OH₂]⁻ can photocatalytically catalyze the epoxidation of alkenes with high yields, where isotopic labeling studies confirmed that over 90% of the oxygen in the epoxide product originates from water. rsc.org
This compound species can oxidize a variety of organic substrates, including sulfides like thioanisole (B89551). researchgate.networldscientific.com The oxidation of thioanisole to its corresponding sulfoxide (B87167) is a common benchmark reaction to probe the OAT reactivity of these complexes. acs.orgresearchgate.netresearchgate.net
The reactivity of iron(IV)-oxo complexes in OAT reactions is sensitive to the electronic properties of the supporting ligands. researchgate.net Perturbations in the equatorial ligand field can dramatically enhance the rate of oxygen atom transfer. researchgate.net For example, modifications to the ligand structure can increase the reaction rate with thioanisole by several orders of magnitude. researchgate.net The mechanism of sulfoxidation can vary, with some systems proceeding through a direct atom transfer and others through an electron transfer mechanism, as inferred from Hammett analysis. researchgate.netresearchgate.netrsc.org
Table 2: Reactivity of Iron(IV)-Oxo Complexes in Oxygen Atom Transfer Reactions
| Iron(IV)-Oxo Complex | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| [FeIV(O)(N4Py)]²⁺ derivative | Thioanisole | Thioanisole oxide | Enhanced reactivity compared to parent complex. | acs.org |
| [(bTAML)FeV(O)]⁻ | Alkenes | Epoxides | Catalytic, high yields, uses water as oxygen source. | rsc.org |
| Bispidine-iron(IV)-oxido complexes | Thioanisole | Thioanisole oxide | Reactivity influenced by substituted pyridine (B92270) co-ligands. | researchgate.net |
| FeII(PBI)₃₂ / PhI(OAc)₂ | cis-Cyclooctene | cis-Cyclooctene oxide | Good to excellent yields. | researchgate.net |
Electron Transfer (ET) Processes Involving this compound Species
Electron transfer is another fundamental process in the reactivity of this compound species. The redox potentials of these complexes are a key determinant of their oxidizing power. pnas.org However, the relationship between redox potential and reactivity is not always straightforward. For instance, in some series of iron(IV)-oxo complexes, species with more negative reduction potentials (i.e., are poorer thermodynamic oxidants) have been found to be more reactive in H-atom abstraction reactions. pnas.org
The mechanism of oxidation can sometimes switch between atom transfer and electron transfer pathways depending on the substrate and the specific iron-oxo complex. researchgate.net For the oxidation of thioanisoles, a large negative Hammett ρ value is often indicative of an electron transfer mechanism. researchgate.netrsc.org
Studies on high-valent iron-oxo and -imido complexes with formal oxidation states of +5 and +6 have provided further insight into their electron transfer properties. The reorganization energies (λ) associated with electron transfer, determined using Marcus theory, show that ligand-centered electron transfer can occur, which has implications for the subsequent reactivity in atom transfer reactions. acs.org In some cases, a process that is ligand-centered during simple electron transfer can switch to being metal-centered during nitrene or hydrogen atom transfer. acs.org
Proton-coupled electron transfer (PCET) is also a crucial mechanism in the formation and reaction of this compound species. The formation of iron(IV)-oxo from an iron(II) precursor and hydrogen peroxide can involve a PCET step in the cleavage of the O-O bond. acs.org Similarly, the reaction of a stable high-spin iron(IV)-oxo complex with a sterically hindered phenol (B47542) proceeds via a stepwise proton transfer-electron transfer (PT-ET) mechanism. chemrxiv.orgnih.gov
Redox Potentials and Thermodynamic Driving Forces of this compound Systems
The reactivity of this compound, specifically the ferryl species (FeIV=O), is intrinsically linked to its redox potential and the thermodynamic driving forces of the reactions it participates in. The FeIV/III redox couple is of significant interest for understanding the oxidative power of these species in both enzymatic and synthetic systems. d-nb.inforesearchgate.net The thermodynamic driving force for reactions like hydrogen atom transfer (HAT) is a key determinant of reactivity and is related to the activation barrier through principles like the Bell-Evans-Polanyi principle. nih.gov This driving force is influenced by the FeIV/III redox potential and the pKa of the resulting iron(III)-hydroxo species (FeIII-OH). pnas.org
The one-electron reduction potential of an oxoiron(IV) species provides a direct measure of its electrophilicity. pnas.org For instance, the cyclic voltammogram of (TMP)FeIVO (where TMP is 5,10,15,20-tetramesitylporphyrinate) shows a quasi-reversible redox wave at E1/2 = 0.88 V vs SCE in dichloromethane, corresponding to the (TMP)FeIVO/[(TMP+•)FeIVO]+ couple. researchgate.net The redox potentials of these species can be significantly modulated by their surrounding environment.
The introduction of redox-inactive metal ions, acting as Lewis acids, can substantially alter the redox potential of oxoiron clusters. In a series of tetranuclear clusters with an Fe3M(μ4-O)(μ2-OH) core, where M is a redox-inactive metal, the reduction potentials span a range of 500 mV. nsf.gov A linear relationship exists between the reduction potential and the Lewis acidity of the metal M, with the potential becoming more positive with increasing acidity. nsf.gov For example, varying the Lewis acid from Ca2+ to Sc3+ shifts the redox potentials by over 500 mV. nsf.gov This effect is attributed to the increased electron-withdrawing effect on the bridging oxido/hydroxo ligands, which stabilizes the reduced iron state. nsf.gov
Similarly, the ligand topology affects the redox potential. The cis-α isomer of [FeIV(O)(BQCN)]2+ exhibits a FeIV/III redox potential that is 0.11 V higher than its cis-β isomer, leading to its higher reactivity in oxidation reactions. acs.org
Electron-transfer properties have been determined for high-valent iron-oxo and -imido complexes. acs.org The one-electron reduction potential (Ered vs SCE) for [FeV(O)(TAML)]− was found to be 1.04 V, which is significantly more positive than its iron(V)-imido analogue [FeV(NTs)(TAML)]− (0.30 V), indicating a greater thermodynamic driving force for reduction. acs.org
Below is a table summarizing the redox potentials of various this compound and related species.
| Compound/Redox Couple | E₁/₂ or Ered (V vs SCE) | Conditions | Reference |
| (TMP)FeIV=O / [(TMP+•)FeIV=O]+ | 0.88 | Dichloromethane, -60 °C | researchgate.net |
| [FeV(O)(TAML)]− | 1.04 | CH₃CN, -40 °C | acs.org |
| [FeV(NTs)(TAML)]− | 0.30 | CH₃CN, -40 °C | acs.org |
| [FeV(NTs)(TAML+•)] | 0.86 | CH₃CN, -40 °C | acs.org |
| cis-α-[FeIV(O)(BQCN)]2+ | Higher by 0.11 V than cis-β | Not specified | acs.org |
Proton-Coupled Electron Transfer (PCET) Mechanisms with this compound
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism involving the concerted or stepwise transfer of a proton and an electron. wikipedia.org In the context of this compound chemistry, PCET is crucial for processes like C-H bond activation and water oxidation. wikipedia.orgnih.gov A PCET reaction involves the transfer of an electron and a proton from different orbitals to different orbitals in a concerted elementary step. wikipedia.org This mechanism is often invoked when sequential electron transfer (ET) followed by proton transfer (PT), or vice versa, is thermodynamically or kinetically unfavorable. wikipedia.org
The formation of nonheme oxoiron(IV) species from the reaction of an iron(II) complex with hydrogen peroxide can proceed through a PCET mechanism. acs.org In the presence of a base like 2,6-lutidine, the reaction involves the coordination of H₂O₂ to the Fe(II) center, followed by a rate-limiting step that combines partial homolytic O-O bond cleavage with PCET, where the base acts as an acid-base catalyst. acs.org
The reactivity of high-valent iron-oxo species in C-H bond activation is often governed by PCET. nih.gov The nature of the axial ligand in heme and non-heme iron-oxo complexes is a critical factor in controlling PCET reactivity. nih.gov For instance, the addition of an axial ligand to a five-coordinate iron(IV)-oxo porphyrinoid π-cation-radical complex can dramatically decrease its PCET reactivity. nih.gov While the thermodynamic driving force, often related to the pKa of the resulting Fe(OH) product, is a significant factor, the reactivity does not always follow a simple Bell-Evans-Polanyi relationship. nih.gov Instead, the reactivity may correlate better with the reduction potential of the iron-oxo species and calculated electron affinities, suggesting a concerted but asynchronous movement of the proton and electron in the transition state. nih.gov
The basicity of the oxido ligand itself can be a dominant factor in driving PCET reactions. pnas.org The thermodynamic driving force for PCET can be dissected into contributions from pure electron transfer (ΔG°ET) and pure proton transfer (ΔG°PT). pnas.org The relative contribution of these terms determines whether the process is ET-dominated or PT-dominated. pnas.org For example, a low-valent Mn(III)-oxido complex with a highly basic oxido ligand can cleave strong C-H bonds, a reaction driven by the favorable proton transfer, even with a very negative reduction potential. pnas.org
O-O Bond Formation and Dioxygen Liberation Pathways Involving this compound
The formation of an O-O bond is a critical and challenging step in processes like water oxidation and the liberation of dioxygen (O₂). High-valent metal-oxo species, including this compound, are considered key intermediates in these transformations. nih.govd-nb.infonih.gov
Experimental evidence has shown that non-heme, N₅-coordinate oxoiron(IV) species can mediate O-O bond formation and O₂ evolution in solution. nih.govd-nb.infonih.gov When an excess of meta-chloroperbenzoic acid (mCPBA) is added to a solution containing a non-heme oxoiron(IV) complex, instantaneous oxygen evolution is observed. nih.govd-nb.infonih.gov Isotope labeling studies have revealed that the dioxygen produced originates from two different sources. This points to a branching of mechanistic pathways: one involving a hydrogen atom transfer (HAT)-initiated free-radical process typical of catalase-like reactivity, and another involving an unprecedented iron-centered O-O coupling. nih.govd-nb.infonih.govresearchgate.net
The proposed mechanism for the iron-mediated pathway involves the oxoiron(IV) species, [FeIV(O)], acting as the "resting state" and a more reactive oxoiron(V) species, [FeV(O)], as the "active state" for the O-O coupling. nih.govd-nb.infonih.gov This concept aligns with fundamental ideas in water oxidation catalysis, where higher valent metal-oxo species are invoked as the active oxidants. d-nb.infonih.gov However, it is important to note that O₂ release is not an intrinsic property of the oxoiron(IV) species alone; the O-O bond-forming pathway is "gated" by the presence of additives like mCPBA. d-nb.infonih.gov
Computational studies have explored the feasibility of O-O bond formation via an oxygen atom transfer (OAT) process involving an FeIV=O species, suggesting that the formation of an FeV=O intermediate may not always be a prerequisite for water oxidation by non-heme iron complexes. researchgate.net In this proposed pathway, the O-O bond forms through the interaction of the σ*dz²-2pz molecular orbital of the iron-oxo intermediate with a 2px orbital of an incoming oxygen atom. researchgate.net
Influence of Ligand Environment on this compound Reactivity
The reactivity of this compound species is profoundly influenced by the surrounding ligand environment. The steric and electronic properties of both the primary (equatorial and axial) and secondary coordination spheres play a critical role in tuning the electronic structure and, consequently, the reactivity of the Fe=O unit. acs.orgresearchgate.net
Steric and Electronic Modulation by Ancillary Ligands on this compound
The electronic and steric properties of the ancillary ligands that make up the coordination sphere of the iron center are key to controlling the reactivity of metal-oxygen intermediates. acs.org The ligand field strength, in particular, has a significant impact. A weak ligand field environment can provide access to multiple competitive reaction channels, leading to more reactive Fe(IV)-oxo sites. rsc.org Conversely, a strong ligand field tends to stabilize only a single reaction pathway. rsc.org
Steric hindrance imposed by bulky substituents on the ligand framework can also be a critical factor. semanticscholar.org For instance, in a series of iron(II) complexes with quinoline-substituted pentadentate ligands, the steric bulk of the quinoline (B57606) groups forces the axial ligand to deviate from a linear Fe-Naxial axis. semanticscholar.org While steric effects are important, electronic factors also play a crucial role in determining the reactivity of these complexes. semanticscholar.org Modulating the steric environment around the pyridine nitrogen atoms in a TPA (tris(2-pyridylmethyl)amine) ligand framework has been used as a strategy to weaken the ligand field around the iron center, thereby influencing its spin state and reactivity. acs.org
Equatorial and Axial Ligand Effects on this compound Reactivity
Both equatorial and axial ligands directly modulate the reactivity of the Fe=O core, though their effects can be distinct. The role of axial ligands has been extensively studied, particularly in heme systems where the nature of the axial ligand (e.g., thiolate in cytochrome P450) is critical for function. nih.gov In non-heme systems, increasing the electron-donating ability of the axial ligand can destabilize the dz² orbital, which can, in turn, influence the reactivity. acs.org However, in some non-heme systems with strong equatorial ligands, the influence of the axial ligand on reactivity can be minimal, highlighting the dominant role of the equatorial plane. nih.gov
The equatorial ligand field has a profound effect on the electronic structure and reactivity. A strong equatorial ligand can significantly destabilize certain spin states, altering the preferred reaction pathway. nih.gov For example, a non-heme Fe(IV)-oxo complex with a strong N-heterocyclic carbene-based equatorial ligand was found to react via a low-lying triplet state pathway, in contrast to the typical quintet state reactivity seen in other systems. nih.gov Studies on biomimetic iron(V)-oxo complexes with tetraamido macrocyclic ligands have shown that peripheral substitutions on the equatorial ligand lead to major shifts in the UV-Vis absorption spectra and differences in electronic configuration. researchgate.net This demonstrates that even long-range electrostatic perturbations from the equatorial ligand periphery can have a major influence on reaction rates. researchgate.net
Role of Non-covalent Interactions (e.g., Hydrogen Bonding, Lewis Acid Binding) in Tuning this compound Reactivity
The secondary coordination sphere, which includes non-covalent interactions like hydrogen bonds and the binding of Lewis acids, plays a vital role in modulating the properties and reactivity of this compound species. researchgate.netnih.govosti.gov These interactions are crucial in the microenvironments of enzyme active sites and are increasingly being incorporated into synthetic model systems. researchgate.netnih.gov
Hydrogen bonding directly to the oxido ligand (M=O···H-X) has been shown to weaken the Fe=O bond and impact the electronic structure of the complex. nih.govosti.govacs.org This weakening is observable through spectroscopic techniques, where relatively large changes in the Fe-O vibrational frequency can correlate with small structural changes. nih.govacs.org Systematically modulating the basicity of a Mn(III)-oxido unit through a single intramolecular hydrogen bond demonstrated that these changes directly affect the rate of C-H bond cleavage, highlighting the tunability of reactivity through H-bonds. scispace.com
The binding of redox-inactive Lewis acids (e.g., Ca2+, Sc3+) to the oxido ligand or to a binding site near the Fe=O unit can also significantly enhance reactivity. nsf.govacs.org This interaction increases the thermodynamic driving force for the reduction of the oxoiron(IV) core by causing a positive shift in its one-electron reduction potential (Ered). nsf.govacs.org This enhancement of electrophilicity leads to increased rates for both HAT and oxygen atom transfer (OAT) reactions. acs.org For example, studies on heterometallic triiron-oxo clusters showed that the reduction potential could be systematically tuned over a 500 mV range by varying the Lewis acidity of an incorporated redox-inactive metal. nsf.gov
Mechanistic Divergence and Spin-State Reactivity Correlations in this compound Systems
The reactivity of this compound(IV) (Fe(IV)=O) species is intricately linked to the electronic spin state of the iron center. The two most relevant spin states are the intermediate-spin triplet (S=1) and the high-spin quintet (S=2). illinois.edursc.org In enzymatic systems, high-valent Fe(IV)=O intermediates are consistently found to have a high-spin (S=2) configuration, whereas many synthetic model complexes possess a triplet ground state. illinois.edunih.gov This fundamental difference has spurred extensive research into how the spin state governs reaction mechanisms and reactivity, leading to the key concept of "Two-State Reactivity" (TSR). nih.govresearchgate.net
The TSR model proposes that even when an Fe(IV)=O complex has a triplet ground state, the actual chemical reaction, particularly challenging ones like C-H bond activation, often proceeds through a lower-energy transition state on the quintet potential energy surface. nih.govwhiterose.ac.ukresearchgate.net This requires a spin crossover from the triplet to the quintet state along the reaction coordinate. nih.govresearchgate.net Consequently, the energy gap between the triplet and quintet states (ΔE(T-Q)) becomes a critical parameter influencing the reaction rate. A smaller gap facilitates the spin crossover, leading to enhanced reactivity. whiterose.ac.ukresearchgate.net
Computational studies have consistently shown that the high-spin (S=2) electronic state often presents a lower intrinsic activation barrier for reactions like C-H activation compared to the intermediate-spin (S=1) state. acs.orgnih.gov This theoretical prediction is supported by experimental observations where synthetically generated high-spin Fe(IV)=O complexes exhibit potent reactivity. illinois.edunih.govresearchgate.net The coordination environment of the iron center, specifically the ligand field, plays a decisive role in determining the ground spin state and the magnitude of the triplet-quintet gap. whiterose.ac.ukacs.org Weaker ligand fields and geometries such as trigonal bipyramidal tend to stabilize the high-spin state. illinois.edursc.orgacs.org
This correlation between spin state and reactivity can lead to mechanistic divergence, where the preferred reaction pathway changes based on the electronic structure of the iron center and the nature of the substrate. For instance, some Fe(IV)=O complexes exhibit counterintuitive reactivity patterns; their efficacy in hydrogen-atom abstraction (H-abstraction) does not align with their electrophilicity, which typically governs oxygen-atom transfer (O-transfer) reactions. nih.gov The TSR model provides a compelling explanation for this dichotomy. O-transfer reactions may be favored on the triplet surface, while the more demanding H-abstraction reactions proceed via the lower-barrier quintet surface. nih.gov
The influence of the ligand system on reactivity via the spin state is a central theme in this area. By modifying the ligands, chemists can tune the electronic properties of the Fe(IV)=O unit, thereby controlling the triplet-quintet gap and, consequently, the reaction outcome. whiterose.ac.ukresearchgate.net For example, a comparison between two triplet (S=1) species, [(bispidine)FeIV=O(Cl)]+ and [(bispidine)FeIV=O(MeCN)]2+, revealed that the former is significantly more reactive. This enhanced reactivity is attributed to the weaker field chloride ligand, which results in a smaller triplet-quintet energy gap compared to the acetonitrile (B52724) ligand. researchgate.net
Recent advances have allowed for the experimental determination of quintet state energies using sophisticated spectroscopic techniques, providing direct evidence for the correlation between these energies and C-H oxidation rates. nih.gov Furthermore, unique systems have been developed that challenge the universality of the TSR model. For example, an oxo-iron(IV) complex with a strongly donating tetracarbene ligand was found to be highly reactive despite proceeding exclusively on the triplet surface. acs.org In this case, the ligand field induces an unusually large triplet-quintet gap (~18 kcal/mol), effectively closing off the quintet pathway and demonstrating a "triplet-only" reactivity pattern. acs.org
The following tables summarize key research findings that illustrate the principles of mechanistic divergence and spin-state reactivity correlations.
Table 1: Correlation of Spin State and Ligand Field with Reactivity in Select Fe(IV)=O Complexes
| Complex | Ground Spin State (S) | Key Ligand Feature | Triplet-Quintet Gap (ΔE(T-Q)) | Observed Reactivity | Citation |
|---|---|---|---|---|---|
| Enzymatic Intermediates (e.g., TauD-J) | 2 (High-Spin) | Trigonal bipyramidal geometry | N/A (Quintet ground state) | Highly efficient C-H activation | illinois.edunih.gov |
| [Fe(O)tpaPh]- | 2 (High-Spin) | Trigonal bipyramidal geometry | N/A (Quintet ground state) | Decays at -40 °C via C-H activation | acs.org |
| [(bispidine)FeIV=O(Cl)]+ | 1 (Intermediate-Spin) | Weak-field chloride (Cl-) ligand | Small | Highly reactive, half-life of seconds at -90°C | whiterose.ac.ukresearchgate.net |
| [(bispidine)FeIV=O(MeCN)]2+ | 1 (Intermediate-Spin) | Stronger-field acetonitrile (MeCN) ligand | Larger | At least 100x less reactive than the chloro complex | researchgate.net |
| [LNHCFeIV(O)(MeCN)]2+ | 1 (Intermediate-Spin) | Strongly donating tetracarbene ligand | ~18 kcal/mol (Very Large) | Highly reactive, but via a "triplet-only" pathway | acs.org |
Table 2: Mechanistic Divergence in Fe(IV)=O Reactions
| Reaction Type | Substrate Example | Favored Spin Surface | Rationale | Citation |
|---|---|---|---|---|
| Hydrogen-Atom (H-Atom) Abstraction | 1,4-cyclohexadiene | Quintet (S=2) | Lower activation barrier on the quintet surface due to exchange-enhanced reactivity. Explains reactivity trends that are counterintuitive to the oxidant's electrophilicity. | nih.govwhiterose.ac.uk |
| Oxygen-Atom Transfer (O-Transfer) | Phosphines | Triplet (S=1) | Reactivity correlates well with the electrophilicity of the Fe(IV)=O species, suggesting a mechanism on the ground-state triplet surface. | nih.gov |
| Proton-Coupled Electron Transfer (PCET) | 2,4,6-tri-tert-butylphenol | Quintet (S=2) | Observed for a sterically hindered but high-spin Fe(IV)=O complex, suggesting a stepwise PCET mechanism can occur even with bulky substrates. | chemrxiv.orgnih.gov |
Bioinorganic Chemistry and Biomimetic Modeling of Oxido Oxo Iron Active Sites
Structural and Electronic Analogies between Synthetic Oxido(oxo)iron Models and Native Enzymatic Intermediates
The bioinorganic chemistry of iron-oxo species is central to the function of numerous metalloenzymes involved in critical oxidative transformations. High-valent iron-oxo intermediates, particularly those featuring Fe(IV)=O units, are widely recognized as the key reactive species in the catalytic cycles of dioxygen-activating enzymes, including both heme and non-heme iron proteins psu.edunih.govresearchgate.netnih.govnih.govuchicago.eduresearchgate.netnih.govpnas.org. Understanding the precise structural and electronic characteristics of these transient intermediates is paramount for elucidating enzymatic mechanisms. To this end, synthetic chemists have developed a diverse array of this compound complexes designed to mimic these biological active sites, providing invaluable insights through direct comparison nih.govnih.govuchicago.edunih.govumn.edunih.govacs.org.
Native Enzymatic Intermediates
Non-heme iron enzymes, such as taurine (B1682933) dioxygenase (TauD) and methane (B114726) monooxygenase (sMMO), often utilize mononuclear or dinuclear iron centers coordinated by nitrogen and oxygen donors (e.g., histidine and carboxylate residues) uchicago.edunih.govnih.govrsc.orgumn.edu. During their catalytic cycles, these enzymes activate molecular oxygen, typically through a series of electron transfers and ligand rearrangements, to generate highly reactive high-valent iron-oxo species.
A well-characterized example of a native intermediate is the "J" intermediate observed in the catalytic cycle of taurine dioxygenase (TauD) nih.govnih.govacs.orgrsc.org. This intermediate features an Fe(IV) center in a high-spin (S=2) state nih.govacs.org. Spectroscopic studies, including Extended X-ray Absorption Fine Structure (EXAFS) and resonance Raman spectroscopy, have revealed an Fe-O bond length of approximately 1.62 Å and a characteristic Fe=O stretching frequency (ν(Fe=O)) around 821 cm⁻¹ nih.govrsc.org. Mössbauer spectroscopy provides further electronic characterization, with TauD-J exhibiting an isomer shift (δ) of approximately 0.30 mm/s nih.gov. Other non-heme enzymes have also been shown to generate Fe(IV)=O intermediates with similar S=2 spin states and isomer shifts in the range of 0.22–0.30 mm/s nih.gov. Dinuclear non-heme enzymes like sMMO involve intermediates such as a diiron(IV) complex, which is responsible for substrate oxidation following a peroxodiiron(III) stage umn.eduumn.edu.
Synthetic this compound Models
The development of synthetic models aims to replicate the structural and electronic features of these enzymatic intermediates, enabling detailed spectroscopic characterization and reactivity studies. Early synthetic efforts often yielded oxoiron(IV) complexes with an intermediate-spin (S=1) ground state, contrasting with the high-spin (S=2) state typically found in enzymatic intermediates pnas.orgnih.govacs.orgumn.edu. This discrepancy spurred significant research into strategies for synthesizing S=2 oxoiron(IV) complexes.
Key strategies to achieve the desired S=2 spin state in synthetic models include:
Ligand Design for C₃ Symmetry : Employing bulky tripodal ligands that create a C₃-symmetric coordination environment can lead to trigonal-bipyramidal Fe(IV)=O complexes with an S=2 ground state. While these models have provided valuable insights, their bulky nature can sometimes hinder substrate access to the active site nih.govacs.org.
Weak-Field Ligands : Incorporating weaker-field equatorial ligands in pseudo-octahedral complexes can lower the energy gap between the dx²-y² and dxy orbitals, favoring an S=2 ground state nih.govacs.org.
Notable synthetic models include complexes like [FeIV(O)(TMC)]2+ (where TMC is a macrocyclic ligand), which was among the first structurally characterized non-heme oxoiron(IV) complexes and typically exhibits an S=1 state nih.govnih.govacs.org. More advanced models, such as [FeIV(O)(Me3NTB)]2+, have successfully achieved an S=2 ground state and are considered close electronic and functional mimics of enzymatic intermediates like TauD-J nih.govacs.org. These models allow for detailed spectroscopic analysis, including Mössbauer spectroscopy, which reveals isomer shifts that correlate with the spin state and electronic configuration of the iron center nih.govumn.edu.
Structural and Electronic Analogies
The comparison between native enzymatic intermediates and synthetic models reveals crucial analogies that illuminate the mechanisms of iron-oxo enzymes.
Structural Analogies :
Fe-O Bond : The Fe-O bond length is a critical structural parameter. Enzymatic intermediates like TauD-J exhibit Fe-O bond lengths around 1.62 Å nih.govrsc.org. Synthetic models designed to mimic these, particularly S=2 complexes, aim to replicate similar bond lengths, providing a direct structural parallel. The stretching frequencies (ν(Fe=O)) observed via resonance Raman spectroscopy also serve as a benchmark for comparing the strength and character of the Fe-O bond in models and enzymes rsc.org.
Coordination Geometry : While enzymatic active sites have specific, often constrained geometries dictated by the protein scaffold, synthetic models explore various geometries (e.g., octahedral, trigonal-bipyramidal) to understand how geometry influences electronic structure and reactivity. The successful synthesis of S=2 complexes in geometries that approximate those found in enzymes is a key achievement nih.govacs.org.
Electronic Analogies :
Spin State (S) : The most significant electronic difference often observed is the spin state. Enzymatic Fe(IV)=O intermediates are predominantly high-spin (S=2), which is believed to be critical for their reactivity in C-H bond activation pnas.orgnih.govacs.org. The development of synthetic models that also possess an S=2 ground state is therefore crucial for accurate biomimicry. These S=2 models often exhibit higher reactivity in hydrogen atom abstraction compared to their S=1 counterparts nih.govacs.org.
Spectroscopic Signatures : Spectroscopic techniques provide direct means to compare electronic structures.
Mössbauer Spectroscopy : The isomer shift (δ) is highly sensitive to the electron density at the iron nucleus, which is influenced by the oxidation state and the nature of the ligands. Enzymatic Fe(IV)=O intermediates typically fall within a δ range of 0.22–0.30 mm/s nih.gov. Synthetic models with S=2 states often show similar or comparable isomer shifts, whereas S=1 models may exhibit different values, aiding in the assignment of spin states and electronic configurations nih.govumn.edu. For instance, the S=2 complex [FeIV(O)(Me3NTB)]2+ has an isomer shift of 0.09 mm/s, while S=1 complexes like [FeIV(O)(TMC)(CH3CN)]2+ are generally found in the 0.3-0.4 mm/s range nih.govumn.edu.
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is essential for detecting and characterizing paramagnetic species, including those with unpaired electrons in Fe(IV)=O intermediates and their synthetic models, providing direct evidence for the spin state and electronic environment.
These structural and electronic analogies, supported by detailed spectroscopic data, allow researchers to correlate specific structural motifs and electronic configurations with observed reactivity patterns, thereby deepening the understanding of how these powerful enzymatic catalysts function.
| Feature | Native Enzymatic Intermediate (e.g., TauD-J) | Synthetic Model 1 (e.g., S=1 TMC-based) | Synthetic Model 2 (e.g., S=2 Me₃NTB-based) |
| Enzyme Class | Non-heme dioxygenase | Mimic of non-heme enzymes | Mimic of non-heme enzymes |
| Iron Oxidation State | Fe(IV) | Fe(IV) | Fe(IV) |
| Spin State (S) | S=2 (High-spin) | S=1 (Intermediate-spin) | S=2 (High-spin) |
| Coordination Geometry | Variable (e.g., 5- or 6-coordinate) | Typically Octahedral | Trigonal Bipyramidal / Pseudo-octahedral |
| Fe-O Bond Length (Å) | ~1.62 | Varies | Varies (e.g., ~1.6 for some S=2) |
| Mössbauer Isomer Shift (δ) (mm/s) | ~0.30 | ~0.3–0.4 (typical for S=1) | ~0.09 |
| Resonance Raman ν(Fe=O) (cm⁻¹) | ~821 | Varies | Varies |
Note: Specific values for synthetic models can vary significantly depending on the ligand system and experimental conditions.
Catalytic Applications and Redox Processes of Oxido Oxo Iron in Materials and Environmental Science
Homogeneous Catalysis by Molecular Oxido(oxo)iron Complexes
Molecular this compound complexes are pivotal in homogeneous catalysis, particularly in oxidation reactions. nih.gov These synthetic complexes often mimic the active sites of non-heme iron enzymes and are capable of activating strong C-H bonds and oxidizing a variety of organic substrates. nih.govnih.gov The catalytic cycle typically involves the formation of a high-valent iron(IV)-oxo or iron(V)-oxo species, which acts as the potent oxidant. unirioja.es These reactive intermediates are generally formed from an Fe(II) precursor and a sacrificial oxidant like hydrogen peroxide (H₂O₂), peracids, or iodosobenzene. acs.org While highly reactive, a significant challenge in this field has been the poor stability and low turnover numbers of many non-heme iron-oxo catalysts, often due to the use of ligands susceptible to oxidative degradation. acs.org
The selective functionalization of inert C-H bonds in hydrocarbons is a primary goal in synthetic chemistry, offering a direct route to valuable chemicals from abundant feedstocks like petroleum. unirioja.esacs.org this compound catalysts have emerged as promising tools for this transformation, capable of performing reactions such as hydroxylation under mild conditions. nih.govacs.org
The general mechanism involves a hydrogen atom abstraction (HAA) from the hydrocarbon C-H bond by the iron(IV)-oxo species to form an iron(III)-hydroxide intermediate and a substrate radical. rsc.orgnih.gov In many enzymatic and biomimetic systems, this is followed by an "oxygen rebound" step where the hydroxyl group is transferred to the radical, resulting in an alcohol product. nih.gov However, controlling the selectivity of these reactions is crucial. Research has demonstrated that factors such as the ligand structure, the substrate's electronic and steric properties, and the presence of mediators can influence the reaction outcome. nih.govnih.gov For instance, the use of N-hydroxyphthalimide as a mediator can alter the selectivity in competitive oxidation reactions. nih.gov
A key challenge is overcoming the catalyst's propensity for self-degradation under harsh oxidizing conditions. acs.org To address this, researchers have developed catalysts with more robust, oxidatively-rugged polydentate ligands, such as those composed of pyridyl groups, which lack weak C-H bonds. For example, the complex FeII(BpyPY2Me)(CH3CN)22 has demonstrated improved stability and high conversion yields in hydrocarbon oxygenation. acs.org
Table 1: Examples of Hydrocarbon Functionalization by this compound Catalysts
| Catalyst System | Substrate | Primary Product(s) | Key Finding | Reference |
|---|---|---|---|---|
| Non-heme Fe(IV)=O with N-hydroxyphthalimide mediator | Various hydrocarbons | Oxidized hydrocarbons | Mediator system increases reactivity and alters product selectivity in competitive oxidations. | nih.gov |
| FeII(BpyPY2Me)(CH3CN)22 | Hydrocarbons (e.g., cyclohexane) | Oxygenated products (e.g., cyclohexanol) | Use of an oxidatively-rugged ligand leads to improved catalyst stability and high conversion yields. | acs.org |
| Fe(PDP) with carboxylic acid directing group on substrate | Aliphatic C-H bonds | Hydroxylated products | A directing group on the substrate can override inherent electronic and steric biases, enabling site-selective oxidation. | nih.gov |
| Iron/bioinspired ligand with H₂O₂ | Alkanes (methylene C-H) | C-C coupled products with quinones | Catalyst mimics cytochrome P450 H-atom abstraction but suppresses oxygen rebound, enabling C-C bond formation. | nih.gov |
Beyond hydrocarbons, this compound complexes catalyze the oxidation of a wide range of organic substrates. The catalytic cycle generally begins with an iron(II) or iron(III) precursor which reacts with an oxidant (e.g., H₂O₂) to generate the key high-valent iron(IV)-oxo intermediate. nih.gov This species is a powerful electrophile capable of oxidizing substrates through various mechanisms, including hydrogen atom abstraction, electron transfer, and oxygen atom transfer. nih.govrsc.org
For example, dinuclear µ-oxo iron complexes have been studied as catalysts for the oxidation of cyclohexane (B81311). researchgate.net Using oxidants like hydrogen peroxide or tert-butyl hydroperoxide, these systems can produce a mixture of products including cyclohexanol (B46403) and cyclohexanone. researchgate.netscielo.br The specific complex and reaction conditions, such as temperature and the choice of oxidant, significantly influence the activity and selectivity of the reaction. scielo.br Mechanistic studies on the oxidation of substrates like ethylbenzene (B125841) and cumene (B47948) have provided evidence for a radical rebound pathway, whereas for other substrates, a dissociative or electron-transfer mechanism may be operative. rsc.org This substrate-dependent pathway highlights the versatility and complexity of this compound chemistry. rsc.org
This compound Species in Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs)
While homogeneous catalysts offer high reactivity, their separation and reuse can be challenging. nih.gov Immobilizing iron-oxo species on solid supports creates heterogeneous catalysts that are more easily recovered. nih.gov Metal-Organic Frameworks (MOFs) are a particularly promising class of materials for this purpose. researchgate.netchemrxiv.org MOFs are crystalline, porous materials constructed from metal-oxo nodes and organic linkers, offering high surface areas and tunable chemical environments. chemrxiv.org
Iron-oxo clusters can be stabilized within the nanopores of MOFs, creating active sites for catalysis. chemrxiv.orgrsc.org For instance, binuclear iron clusters have been incorporated into MOF-808, a zirconia-based framework. chemrxiv.org These modified MOFs have shown activity in the catalytic degradation of water pollutants like bisphenol A through Fenton-like reactions. chemrxiv.org The framework not only supports the active iron species but can also contribute to the catalytic process, for example, by providing acidic surfaces that help stabilize the iron ions under reaction conditions. chemrxiv.org
Furthermore, MOFs featuring iron(II) sites with local structures similar to those in certain enzymes can react with O₂ to generate high-spin iron(IV)=O species. researchgate.net These MOF-stabilized species have been shown to be competent for the catalytic oxygenation of cyclohexane and even the conversion of ethane (B1197151) to ethanol. researchgate.netchemrxiv.org The defined pore structure of MOFs can also impart selectivity, preventing the over-oxidation of products by trapping them at the active sites, although this can also lead to lower yields if the product is too strongly bound. chemrxiv.org
Role of this compound in Water Oxidation Catalysis and O-O Bond Formation
The oxidation of water to produce molecular oxygen (O₂) is a critical reaction for artificial photosynthesis and the production of hydrogen fuel. vu.nlnih.gov High-valent iron-oxo species have been investigated as potential catalysts for this challenging transformation. vu.nliitb.ac.in One of the key steps in water oxidation is the formation of the O-O bond, a process that is energetically demanding.
Computational and experimental studies on binuclear iron complexes have suggested that O-O bond formation can proceed via an intramolecular oxo-oxo coupling pathway. nih.govresearchgate.net In this mechanism, two high-valent Fe=O moieties within the same molecule interact to form the O-O bond. For this to occur, the complex may need to undergo a structural rearrangement, such as an anti to syn isomerization, to bring the oxo groups into proximity. nih.govresearchgate.net The structure of the supporting ligand is critical; rigid ligands can inhibit the necessary conformational changes, leading to negligible catalytic activity. nih.govresearchgate.net
For example, the complexes [Fe₂(μ-O)(OH₂)₂(TPA)₂]⁴⁺ and [Fe₂(μ-O)(OH₂)₂(6-HPA)]⁴⁺ were found to be molecular catalysts for water oxidation, proceeding through an oxo-oxo coupling mechanism. nih.gov In contrast, a similar complex with a more rigid BPMAN ligand was inactive. nih.gov DFT calculations suggest the O-O bond can form via coupling at either a {Fe(IV)-Fe(IV)} or {Fe(IV)-Fe(V)} state. researchgate.net In other systems, a high-spin (quintet) iron(IV)-oxo species has been shown computationally to react with a water molecule, leading to O-O bond formation and the eventual release of hydrogen peroxide (H₂O₂). vu.nl The electrophilic character of the Fe(IV)O²⁺ group is a crucial factor in driving this reaction. vu.nl
Electrochemical Behavior of this compound Systems and Redox Tuning
The catalytic activity of this compound complexes is intrinsically linked to their electrochemical properties. The ease with which the iron center can cycle through different oxidation states (e.g., Fe(II), Fe(III), Fe(IV)) determines its ability to mediate redox reactions. The reduction potential (E₁/₂) of an iron complex is a key parameter that reflects its oxidizing power. acs.org
The electrochemical behavior of these systems can be finely tuned by modifying the coordination environment of the iron center. This "redox tuning" can be achieved in several ways:
Ligand Modification: The electronic properties of the supporting ligand significantly influence the redox potential. Electron-donating groups on the ligand tend to make the iron center easier to oxidize (lower potential), while electron-withdrawing groups make it harder to oxidize (higher potential). nih.gov
Coordination Geometry: The geometry of the complex (e.g., octahedral vs. trigonal bipyramidal) can affect the spin state and reactivity, although the link between spin state and reactivity is not always straightforward in biomimetic systems. nih.gov
Redox-Inactive Metal Ions: The addition of redox-inactive Lewis acidic metal ions (e.g., Sc³⁺, Ca²⁺) can significantly alter the properties of an iron-oxo species. nih.gov These ions can bind to the oxo group, increasing the reduction potential of the complex and enhancing its electron transfer rates. nih.gov
A study on heterometallic triiron-oxo clusters, [Fe₃MO(OH)], demonstrated a linear relationship between the reduction potential of the cluster and the Lewis acidity of the incorporated redox-inactive metal (M). acs.orgnih.gov This provides a quantitative method for tuning the electrochemical properties of metal-oxo clusters. nih.gov
Table 2: Tuning of Reduction Potentials in Heterometallic Triiron-Oxo Clusters
| Cluster Composition (M in [Fe₃MO(OH)]) | Lewis Acidity of M (pKa of M-aqua complex) | Reduction Potential (E₁/₂ in V vs. Fc⁺/Fc) | Reference |
|---|---|---|---|
| M = Sr²⁺ | 13.2 | -0.90 | acs.orgnih.gov |
| M = Ca²⁺ | 12.8 | -0.85 | acs.orgnih.gov |
| M = Mn²⁺ | 10.6 | -0.68 | acs.orgnih.gov |
| M = Zn²⁺ | 9.0 | -0.58 | acs.orgnih.gov |
| M = Y³⁺ | 9.1 | -0.52 | acs.orgnih.gov |
| M = Sc³⁺ | 4.9 | -0.40 | acs.orgnih.gov |
Relevance of this compound Chemistry in Environmental Redox Transformations
Iron is one of the most abundant redox-active elements on Earth, and its transformations are central to numerous environmental and biogeochemical processes. irjmss.comosti.gov The redox cycling between ferrous (Fe(II)) and ferric (Fe(III)) iron influences nutrient cycling, microbial respiration, and the fate of contaminants. uiowa.edunih.gov this compound species, both in mineral phases and as molecular complexes, are key players in these environmental redox reactions. uiowa.eduresearchgate.net
In soils and sediments, iron minerals like magnetite (Fe₃O₄) and goethite (α-FeOOH) can participate in redox reactions that lead to the degradation of environmental pollutants. irjmss.comuiowa.edu For example, iron-based catalysts are used in advanced oxidation processes (AOPs), often involving Fenton-like reactions, to chemically oxidize persistent organic pollutants in wastewater. irjmss.comresearchgate.net In these processes, Fe(II) reacts with an oxidant like hydrogen peroxide to generate highly reactive species, including high-valent iron-oxo intermediates, which then break down the contaminants. researchgate.net
The redox behavior of iron is complex and depends on factors like pH, the presence of complexing ligands, and microbial activity. irjmss.comresearchgate.net For instance, the oxidation of dissolved Fe(II) is highly pH-dependent, occurring much faster at neutral pH than in acidic conditions. irjmss.com The formation of various iron oxide and oxyhydroxide minerals is a direct consequence of these redox transformations, and these minerals, in turn, can act as catalysts or sorbents, further influencing the chemistry of their environment. uiowa.eduresearchgate.net Understanding the fundamental chemistry of this compound species is therefore crucial for developing remediation technologies and for modeling the behavior of contaminants and nutrients in natural systems. uiowa.edu
Computational and Theoretical Advancements in Oxido Oxo Iron Research
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure of Oxido(oxo)iron
Furthermore, DFT excels at elucidating the electronic structure of these complexes. By calculating molecular orbitals, charge distributions, and spin densities, researchers can gain insights into the nature of the Fe-O bond, the oxidation states of iron, and the electronic configuration that dictates reactivity mdpi.comfrontiersin.orguochb.czaip.orgresearchgate.net. Specific DFT functionals, such as B3LYP, OPBE, and their dispersion-corrected variants (e.g., B3LYP-D3), are frequently used and have been validated for their ability to predict ground spin states and relative energies of different electronic configurations, which are critical for understanding catalytic activity cecam.orgresearchgate.netchemrxiv.org. DFT calculations are also instrumental in predicting reaction barriers and optimizing transition states for key steps in catalytic cycles, such as hydrogen atom abstraction rsc.orgnsf.govijrstjournal.com.
Ab Initio Ligand Field Theory (AILFT) and Multireference Methods for this compound
While DFT provides a robust framework, certain aspects of the electronic structure of high-valent iron-oxo complexes, particularly those involving strong electron correlation and multi-reference character, can be more accurately described by advanced ab initio methods. Ab Initio Ligand Field Theory (AILFT) and multireference methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its extensions (e.g., CASPT2, NEVPT2), are essential for capturing these complex electronic phenomena researchgate.netaip.orgchemrxiv.orgnih.govnih.govdicp.ac.cnacs.orgnih.govacs.org.
These methods are particularly important for systems where single-reference approximations, like those inherent in standard DFT, may fail. For instance, high-valent iron-oxo species often exhibit near-degeneracy of d-orbitals and significant multi-configurational character, necessitating the use of multireference approaches to obtain accurate spin-state energetics and electronic descriptions researchgate.netnih.gov. AILFT, often employed in conjunction with these methods, helps in analyzing the splitting of metal d-orbitals and understanding the ligand field effects that influence the electronic configuration and reactivity of the iron center chemrxiv.orgpurdue.eduwhiterose.ac.ukresearchgate.net. These advanced techniques are crucial for interpreting spectroscopic data, such as Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy, providing a deeper understanding of the electronic ground and excited states aip.orgnih.govacs.orgnih.gov.
Molecular Dynamics and QM/MM Simulations for Reaction Pathway Elucidation of this compound Reactions
To unravel the dynamic processes involved in iron-oxo catalyzed reactions, molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are indispensable nih.govrsc.orgfrontiersin.orgacs.orguva.nl. MD simulations allow researchers to track the movement of atoms and molecules over time, providing insights into reaction trajectories, the formation and decay of intermediates, and the dynamics of bond breaking and formation nih.govacs.orgresearchgate.net. These simulations are critical for distinguishing between competing reaction pathways, such as the "rebound mechanism" versus "dissociation pathways" following hydrogen atom abstraction rsc.orgacs.orgresearchgate.net.
Prediction of Spectroscopic Parameters and Spin States for this compound Complexes
A key application of computational modeling is the prediction of spectroscopic parameters, which serve as vital fingerprints for identifying and characterizing iron-oxo intermediates researchgate.netnih.govacs.orgnih.govnih.govnationalmaglab.org. DFT and ab initio methods are employed to calculate parameters for various spectroscopic techniques, including:
NMR Spectroscopy: Paramagnetic NMR spectra, which are characteristic of iron-oxo complexes, can be predicted using DFT, aiding in the structural elucidation of both stable and transient species researchgate.netnih.gov.
EPR Spectroscopy: The calculation of zero-field splitting (D) parameters and g-values is crucial for interpreting EPR spectra of paramagnetic iron-oxo species. These calculations, often relying on multireference methods, provide detailed electronic structure information and can distinguish between different spin states nih.govacs.orgnih.govnationalmaglab.org.
Mössbauer Spectroscopy: Computational methods can predict isomer shifts and quadrupole splittings, which are sensitive to the oxidation state and electronic environment of the iron center aip.orgacs.orgnih.govnih.gov.
Crucially, the accurate prediction of spin states (e.g., quintet S=2, triplet S=1, doublet S=1/2) is paramount, as spin state significantly influences the reactivity of iron-oxo complexes nsf.govchemrxiv.orgchemrxiv.orgfrontiersin.orgacs.orgnih.gov. High-spin states often exhibit lower activation barriers for key steps like hydrogen atom abstraction, leading to enhanced reactivity nsf.govfrontiersin.org. Computational studies help to establish correlations between spin states and reactivity, often revealing complex "two-state reactivity" (TSR) mechanisms where a lower-energy spin state facilitates the initial step, while a higher-energy spin state is involved in subsequent transformations nih.govresearchgate.net.
Elucidation of Structure-Reactivity Relationships and Mechanistic Insights through Computational Modeling of this compound
The synergy of the computational methods described above allows for a comprehensive understanding of structure-reactivity relationships and the elucidation of complex reaction mechanisms for iron-oxo species. By systematically varying ligand environments and computational parameters, researchers can identify key structural features that modulate reactivity uochb.czlu.se. For instance, computational studies have revealed how equatorial ligands can tune the spin state and reactivity of Fe(IV)=O complexes, guiding the design of more effective catalysts researchgate.netlu.se.
These theoretical investigations provide detailed mechanistic pathways, including the identification of rate-determining steps, transition states, and intermediates, which are often difficult to probe experimentally mdpi.comfrontiersin.orgrsc.orgijrstjournal.comnih.govrsc.orgresearchgate.netfrontiersin.orgresearchgate.netnih.govacs.org. By correlating calculated electronic structures and energy profiles with experimental observations, a deeper understanding of how iron-oxo complexes function in catalysis is achieved. This knowledge is invaluable for designing new catalysts with tailored selectivity and activity for specific chemical transformations.
Compound List
Oxoiron(IV) complexes
Oxoiron(V) complexes
Compound I (Cpd I) of cytochrome P450
[Fe(O)TMG3tren]²⁺
[Fe(O)H₃buea]⁻
[FeIV(O)(NHC)₄(EtCN)]²⁺
[FeIV(O)(TMC)(MeCN)]²⁺
[FeV(N)(TPP)]
[FeV(N)(cyclam-ac)]⁺
[FeV(N)(MePy₂tacn)]²⁺
[FeV(N){PhB(t-BuIm)₃}]⁺
[FeV(O)(TAML)]⁻
[Cl FeIII-(dpa) Cl]⁺
[FeIV(O)(N4Py)]²⁺
[Pro3PyFeIV(O)]²⁺
[Pro2PyBn] (ligand)
Fe(IV)=O porphyrin π-cation radical species
Future Directions and Emerging Research Themes for Oxido Oxo Iron Compounds
Development of More Stable and Tunable Oxido(oxo)iron Systems
A primary objective in the study of high-valent iron-oxo species is the design and synthesis of complexes with enhanced stability and tunable reactivity. This is crucial for both fundamental understanding and practical applications in catalysis.
Ligand Design: The nature of the supporting ligands plays a pivotal role in dictating the stability and reactivity of iron-oxo complexes. Research is actively exploring ligands that offer specific steric and electronic environments. For instance, rigid macrocyclic ligands have demonstrated significant success in stabilizing high-spin iron(IV)-oxo species, providing them with remarkable thermal stability at ambient temperatures and extended half-lives even at elevated temperatures chemrxiv.orgnih.govnih.gov. These macrocycles can shield the reactive Fe=O unit from decomposition pathways and intermolecular reactions.
Electronic and Steric Tuning: Tailoring the electronic properties of ligands, such as incorporating electron-withdrawing or electron-donating groups, allows for fine-tuning of the iron center's oxidation state and the Fe=O bond strength. Similarly, steric bulk can control substrate access and prevent catalyst dimerization or degradation. Computational screening of ligand candidates is becoming an integral part of this design process researchgate.nettennessee.eduresearchgate.net.
Stabilization Strategies: Beyond ligand design, the use of Lewis acids or the formation of hydrogen bonds to the oxo ligand has been shown to stabilize iron-oxo species and modulate their reactivity. For example, Lewis acid adducts can significantly increase the oxidizing power of ferryl species by raising their reduction potentials nih.govx-mol.net.
Exploration of Higher Oxidation States of Iron (e.g., Iron(V)-Oxo) in Reactive Intermediates
While iron(IV)-oxo species are relatively well-characterized, the exploration of even higher oxidation states, particularly iron(V)-oxo and potentially iron(VI)-oxo, represents a frontier in this field.
Iron(V)-Oxo Species: Iron(V)-oxo intermediates are proposed to be highly reactive oxidants, potentially surpassing the reactivity of their iron(IV) counterparts in certain transformations researchgate.netacs.orgnih.gov. While their transient nature makes direct characterization challenging, significant progress has been made through low-temperature spectroscopic techniques (e.g., mass spectrometry, EPR, Mössbauer spectroscopy) and isotopic labeling studies under catalytic turnover conditions nsf.gov. Photochemical methods have also emerged as a powerful tool for generating these elusive species, allowing for real-time kinetic studies and mechanistic investigations acs.orgnih.govwku.edunih.govcapes.gov.brrsc.org. The precise distinction between the properties and reactivity of Fe(IV) and Fe(V) species remains an active area of investigation researcher.life.
Iron(VI) Species: Iron(VI) species, such as ferrates(VI), are also being studied, particularly for their applications in environmental chemistry and energy storage due to their strong oxidizing potential researchgate.net. Research is focused on their synthesis, characterization, and understanding their complex decay mechanisms.
Integration of this compound Species into Advanced Multifunctional Catalytic Systems
The future of iron-oxo catalysis lies in integrating these reactive intermediates into more complex, multifunctional systems that can perform intricate chemical transformations with high efficiency and selectivity.
Biomimetic Design: A significant driving force is the inspiration drawn from natural enzymes. Researchers are developing sophisticated biomimetic models that replicate the active sites of enzymes like cytochrome P450 and non-heme iron oxygenases chemrxiv.orgnih.govnih.govresearchgate.netnih.gov. This includes creating synthetic complexes that mimic the protein environment and enable precise control over substrate binding and reactivity.
Supramolecular Assemblies and MOFs: The incorporation of iron-oxo clusters into supramolecular architectures and metal-organic frameworks (MOFs) offers new avenues for catalyst design. These materials can provide enhanced stability, tuneable porosity, and controlled access to active sites researchgate.netrsc.orgacs.orgrsc.orgbiorxiv.org. For example, MOFs with iron-oxo chain clusters are being explored for biomimetic catalysis, leveraging the uniform dispersion of porphyrin centers for protection against self-dimerization rsc.org. Protein-based supramolecular assemblies linked by metal-oxo clusters are also being developed for hybrid biomaterials acs.orgbiorxiv.org.
Multimetallic Systems: Combining iron-oxo units with other metal centers in a single molecular framework can lead to synergistic effects. For instance, light-induced electron transfer cascades in Ru-Fe supramolecular assemblies can generate high-valent iron-oxo centers from iron-bound water molecules, driving substrate oxidation rsc.org.
Novel Spectroscopic Probes and Methodologies for Ultrafast this compound Dynamics
Understanding the fleeting nature and rapid reaction pathways of high-valent iron-oxo intermediates requires advanced spectroscopic techniques capable of probing dynamics on femtosecond to picosecond timescales.
Time-Resolved Spectroscopy: Femtosecond transient absorption spectroscopy and extreme ultraviolet (XUV) spectroscopy are invaluable tools for tracking the ultrafast evolution of excited states and short-lived intermediates rsc.organnualreviews.orgaip.orgacs.org. These techniques provide insights into electron transfer processes, vibrational relaxation, and the formation of reactive species.
Gas-Phase Spectroscopy: Gas-phase ion-molecule reactions coupled with mass spectrometry and infrared photodissociation (IRPD) spectroscopy allow for the characterization of reactive iron-oxo complexes without the complications of solvent interactions ru.nlnih.gov. This approach has been crucial for identifying and studying the properties of species that are too unstable in solution.
Advanced Structural and Electronic Probes: Techniques such as resonance Raman (rR) spectroscopy, X-ray absorption spectroscopy (XAS), and Mössbauer spectroscopy remain essential for elucidating the structural, electronic, and oxidation state details of iron-oxo species nih.govx-mol.netpsu.eduresearchgate.net. Combining these with theoretical calculations provides a comprehensive picture of bonding and reactivity.
Understanding the "Oxo Wall" Phenomenon and Design of this compound Complexes Beyond it
The "oxo wall" is a concept derived from ligand-field theory that describes the electronic instability of late transition metal-oxo complexes, particularly those with tetragonal (four-fold) symmetry, due to unfavorable orbital interactions researchgate.netnsf.govresearchgate.netnih.gov. Overcoming this limitation is key to expanding the scope of high-valent metal-oxo chemistry.
Strategies to Bypass the Oxo Wall: Research is actively pursuing strategies to circumvent the "oxo wall." This includes targeting non-tetragonal coordination geometries, exploring unusual spin states, and designing ligands that sterically or electronically disfavor the unfavorable orbital overlap responsible for the instability researchgate.netnsf.govresearchgate.netnih.gov. For example, the use of pseudo-tetrahedral geometries enforced by specific ligand frameworks has allowed for the stabilization of iron(III)-oxo species that would otherwise be inaccessible researchgate.net.
Exploring Fe(III)-Oxo Species: Investigating iron(III)-oxo complexes, which reside at the boundary of the "oxo wall," provides critical insights into the factors governing metal-oxo bond stability and reactivity. These studies help in understanding the transition from stable to highly reactive species and offer clues for designing complexes with tailored properties researchgate.netru.nl.
Masked and Activated Species: The development of "masked" iron-oxo species, which are stable precursors that can be activated under specific conditions to reveal their reactive oxo moiety, represents another approach to controlling reactivity and extending the utility of these compounds acs.orgresearchgate.net.
Q & A
Q. What experimental methods are commonly used to synthesize and characterize iron(IV)-oxo intermediates in nonheme systems?
Iron(IV)-oxo complexes are typically generated via reactions of nonheme iron(II) precursors with oxidizing agents like H₂O₂ or O₂. Ligand design plays a critical role in stabilizing these high-valent species; for example, polydentate ligands with secondary coordination sphere interactions (e.g., hydrogen-bonding motifs) enhance stability . Characterization employs techniques such as UV-vis spectroscopy (to track intermediate formation), Mössbauer spectroscopy (to confirm oxidation state and spin state), and electrospray ionization mass spectrometry (ESI-MS) to detect short-lived species . X-ray absorption near-edge structure (XANES) is also critical for probing electronic structures .
Q. How do researchers validate the formation of iron(IV)-oxo species versus other high-valent iron intermediates?
Distinguishing iron(IV)-oxo from iron(III)-oxo or iron(V)-nitrido species requires a combination of spectroscopic and computational methods. For instance, Mössbauer parameters (e.g., isomer shifts and quadrupole splitting) provide definitive evidence for oxidation states: iron(IV)-oxo typically shows δ ≈ 0.10 mm/s and ΔE_Q ≈ 1.2 mm/s . Density functional theory (DFT) calculations further correlate experimental spectra with predicted electronic structures, resolving ambiguities in oxidation state assignments .
Q. What role do ligand environments play in stabilizing iron(IV)-oxo complexes?
Ligands with strong σ-donor and π-acceptor properties (e.g., nitrogen-based polydentate frameworks) stabilize iron(IV)-oxo species by mitigating electron deficiency at the metal center. Secondary coordination sphere effects, such as hydrogen-bonding networks, facilitate proton-coupled electron transfer (PCET) pathways, which are critical for maintaining stability during redox reactions . For example, complexes with equatorial ligand arrangements favor a triplet spin state (S=1), enhancing stability compared to axial configurations .
Q. How is the reactivity of iron(IV)-oxo complexes assessed in substrate oxidation studies?
Reactivity is evaluated using kinetic assays with substrates like alkanes or alkenes. For example, second-order rate constants (k₂) for C–H bond activation are measured via stopped-flow techniques. Isotopic labeling (e.g., deuterated substrates) and radical trapping agents (e.g., TEMPO) help distinguish between hydrogen-atom transfer (HAT) and radical rebound mechanisms . Solvent polarity is also systematically varied to assess its impact on reaction pathways .
Q. What computational approaches are used to model iron(IV)-oxo formation and reactivity?
DFT and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are standard for modeling reaction mechanisms. Basis sets like B3LYP/def2-TZVP are employed to optimize geometries and calculate thermodynamic parameters (e.g., activation barriers for O–O bond cleavage in H₂O₂) . Natural bond orbital (NBO) analysis further elucidates electron distribution in key transition states .
Advanced Research Questions
Q. How do spin-state transitions in iron(IV)-oxo complexes influence their chemoselectivity in hydrocarbon oxidation?
Spin states dictate reactivity: triplet (S=1) iron(IV)-oxo species favor hydroxylation via HAT, while quintet (S=2) states promote epoxidation through electrophilic pathways. For example, equatorial ligand geometries stabilize the triplet state, leading to selective C–H bond activation in cyclohexane, whereas axial geometries favor epoxidation of alkenes . Solvent polarity (e.g., acetonitrile vs. water) further modulates spin-state populations, as shown by variable-temperature magnetic circular dichroism (MCD) studies .
Q. What mechanistic insights explain contradictory kinetic data in iron(IV)-oxo-mediated oxidations?
Discrepancies in rate constants often arise from competing pathways. For instance, pH-dependent studies reveal that protonation of the oxo ligand (forming Fe(III)-OH) can divert reactivity from HAT to electron transfer. Kinetic isotope effects (KIEs) and Eyring analysis help identify rate-limiting steps, such as O–O bond cleavage in peroxide precursors versus substrate C–H bond activation . Contradictions in reported k₂ values may also stem from differences in ligand denticity or solvent effects .
Q. How can site-specific iron(IV)-oxo formation be controlled in heteroleptic diiron complexes?
In asymmetric diiron systems (e.g., Fe(Pc)/Fe(PcSO₂R)), ESI-MS with collision-induced dissociation (CID) identifies the oxo ligand’s location. Fragmentation patterns distinguish whether the oxo group binds to the electron-rich (Fe(Pc)) or electron-deficient (Fe(PcSO₂R)) site. DFT calculations correlate these findings with ligand electronic parameters (e.g., redox potentials of phthalocyanine ligands) .
Q. What strategies optimize the catalytic efficiency of iron(IV)-oxo complexes in enantioselective oxidations?
Chiral ligand frameworks (e.g., C₂-symmetric bispidine ligands) induce asymmetry in substrate binding. Transient kinetic studies (e.g., stopped-flow circular dichroism) monitor stereochemical outcomes, while Hammett plots correlate substituent effects with enantiomeric excess (ee). Computational modeling of transition-state geometries (e.g., using ONIOM methods) further refines ligand design .
Q. How do nonheme iron(IV)-oxo complexes compare to heme analogs in biological systems?
Nonheme systems lack the porphyrin ring’s π-backbonding stabilization, making their iron(IV)-oxo intermediates more electrophilic and reactive. Comparative studies using cytochrome P450 Compound I analogs show that nonheme species exhibit higher k₂ values for C–H activation but lower selectivity due to unconstrained substrate access. Resonance Raman spectroscopy highlights differences in Fe–O bond lengths (1.62 Å in nonheme vs. 1.67 Å in heme) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
